Monomethyl auristatin E intermediate-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H35NO7S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-2-methyl-1-(4-methylphenyl)sulfonyloxy-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35NO7S/c1-19-13-15-22(16-14-19)36(31,32)35-24(20(2)25(29)33-18-21-10-7-6-8-11-21)23-12-9-17-28(23)26(30)34-27(3,4)5/h6-8,10-11,13-16,20,23-24H,9,12,17-18H2,1-5H3/t20-,23+,24-/m1/s1 |
InChI Key |
HZLKMLDSYIJZET-FGCOXFRFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)[C@@H](C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2CCCN2C(=O)OC(C)(C)C)C(C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound explicitly named "Monomethyl auristatin E intermediate-17". The synthesis of Monomethyl auristatin E (MMAE) is a complex, multi-step process, and intermediate numbering is typically specific to a particular patented or proprietary synthetic route. This guide, therefore, focuses on a representative and critical precursor in the synthesis of MMAE: N-Boc-Dolaisoleucine-Dolaproine methyl ester (Boc-Dil-Dap-OMe) . This dipeptide fragment is composed of two unique amino acid analogs, Dolaisoleucine (Dil) and Dolaproine (Dap), which form a core component of the final MMAE molecule.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the chemical properties, synthesis, and analytical protocols related to this key MMAE intermediate.
Chemical Properties of N-Boc-Dolaisoleucine-Dolaproine methyl ester
The chemical properties of N-Boc-Dolaisoleucine-Dolaproine methyl ester are summarized in the table below. These values are based on the constituent amino acid residues and standard protecting groups used in peptide synthesis.
| Property | Value |
| Molecular Formula | C₂₉H₅₄N₂O₇ |
| Molecular Weight | 542.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and methanol. Insoluble in water. |
| Stability | Stable under standard laboratory conditions. The Boc protecting group is labile to strong acids. The methyl ester is susceptible to hydrolysis under basic conditions. |
Role in the Synthesis of Monomethyl Auristatin E (MMAE)
N-Boc-Dolaisoleucine-Dolaproine methyl ester is a key building block in the convergent synthesis of MMAE. The synthesis of MMAE, a potent antimitotic agent used as a payload in antibody-drug conjugates (ADCs), involves the sequential coupling of several amino acid and peptide fragments.[1] The dipeptide Boc-Dil-Dap-OMe represents the P3 and P4 residues of the final pentapeptide structure of MMAE.
The general synthetic strategy involves the initial preparation of protected amino acid monomers, followed by their coupling to form di-, tri-, and larger peptide fragments. The Boc (tert-butyloxycarbonyl) group on the N-terminus of the Dolaisoleucine residue prevents unwanted side reactions during the coupling of the Dolaproine residue. The methyl ester at the C-terminus of the Dolaproine residue protects the carboxylic acid and allows for subsequent deprotection and coupling with the next amino acid in the sequence.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of N-Boc-Dolaisoleucine-Dolaproine methyl ester. These protocols are based on standard solid-phase and solution-phase peptide synthesis techniques.
3.1. Synthesis of N-Boc-Dolaisoleucine-Dolaproine methyl ester
This protocol describes a solution-phase peptide coupling approach.
Materials:
-
N-Boc-Dolaisoleucine
-
Dolaproine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-Boc-Dolaisoleucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution, followed by Dolaproine methyl ester hydrochloride (1.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-Dolaisoleucine-Dolaproine methyl ester.
3.2. Analytical Characterization
The identity and purity of the synthesized N-Boc-Dolaisoleucine-Dolaproine methyl ester should be confirmed by standard analytical techniques.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the dipeptide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Expected Outcome: A major peak corresponding to the product with purity typically >95%.
3.2.2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the dipeptide.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ at approximately 543.4.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the dipeptide.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiment: ¹H NMR (e.g., at 400 or 500 MHz).
-
Expected Signals: Characteristic peaks for the protons of the Dolaisoleucine and Dolaproine residues, as well as the Boc and methyl ester protecting groups. The chemical shifts and coupling constants should be consistent with the expected structure.
Conclusion
While "this compound" is not a specifically identified compound in the public domain, the dipeptide N-Boc-Dolaisoleucine-Dolaproine methyl ester serves as a crucial and representative intermediate in the total synthesis of MMAE. The successful synthesis and purification of this building block are essential for the production of high-purity MMAE for use in antibody-drug conjugates. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development of these complex and potent anticancer agents.
References
Unraveling the Structure of Monomethyl Auristatin E Intermediate-17: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs) utilized in oncology. Its complex synthesis involves a series of meticulously controlled steps to assemble the final pentapeptide-like structure. Within this synthetic pathway, various intermediates are formed and consumed. One such designated precursor is "Monomethyl auristatin E intermediate-17". This technical guide aims to provide a comprehensive elucidation of this specific intermediate, though it is critical to note a significant challenge in this endeavor.
Our extensive investigation into publicly available scientific literature, patent databases, and chemical supplier information has revealed that "this compound" is a designation used by specific commercial vendors, such as MedchemExpress, for a reagent in the synthesis of MMAE. However, the precise chemical structure, CAS number, and detailed synthetic route for this particular intermediate are not disclosed in the public domain. This lack of foundational information imposes a considerable limitation on providing a detailed technical guide as requested.
Without the definitive structure of this compound, it is not feasible to provide specific experimental protocols for its synthesis and characterization, nor to present quantitative data such as reaction yields, purity, or spectroscopic analysis.
Therefore, this guide will proceed by presenting a generalized overview of the synthetic strategies for MMAE, highlighting common classes of intermediates and the analytical techniques typically employed for their characterization. This contextual information will be valuable for researchers in the field, and we will create logical workflow diagrams to illustrate these general processes.
General Synthetic Strategies for Monomethyl Auristatin E
The total synthesis of MMAE is a complex undertaking that is generally approached via two main strategies: convergent synthesis and linear synthesis.
Convergent Synthesis: This is the more common approach, where different fragments of the MMAE molecule are synthesized separately and then coupled together in the final stages. This method is often more efficient for complex molecules as it allows for the parallel preparation of key building blocks, which can improve overall yield and facilitate purification.
Linear Synthesis: In this strategy, the peptide chain is built sequentially, one amino acid at a time, from the C-terminus to the N-terminus. While conceptually simpler, the overall yield can decrease significantly with each successive coupling and deprotection step, especially for a molecule of MMAE's complexity.
The following diagram illustrates a generalized convergent synthetic pathway for MMAE, indicating where an intermediate like "intermediate-17" might logically fit.
General Experimental Protocols for Intermediate Characterization
The structural elucidation of synthetic intermediates in the MMAE pathway relies on a combination of modern analytical techniques. The specific protocols would be highly dependent on the exact chemical nature of "intermediate-17". However, a general workflow for the characterization of a novel or unknown intermediate would involve the following steps:
-
Purification: The crude intermediate is first purified to a high degree using techniques such as flash column chromatography, preparative high-performance liquid chromatography (HPLC), or crystallization. Purity is typically assessed by analytical HPLC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed to determine the accurate mass of the intermediate. This provides the elemental composition and is a crucial first step in structure determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms and assembling the molecular framework. For a complex peptide-like structure, 2D NMR is indispensable for assigning specific protons and carbons to their respective amino acid residues.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., carbonyls, amides, hydroxyls).
-
Chiral Analysis: Given the stereochemically complex nature of MMAE and its precursors, chiral chromatography or polarimetry would be necessary to confirm the stereochemical integrity of the intermediate.
The following diagram illustrates a typical workflow for the structure elucidation of a synthetic intermediate.
Quantitative Data Presentation
Without the specific identity of "intermediate-17," it is impossible to provide a table of its quantitative data. However, for a typical intermediate in MMAE synthesis, the following data would be crucial for quality control and for planning subsequent synthetic steps.
| Parameter | Typical Value/Method | Purpose |
| Yield | Reported as a percentage (%) | Measures the efficiency of the synthetic step producing the intermediate. |
| Purity | >95% (typically by HPLC) | Ensures that impurities do not interfere with subsequent reactions. |
| ¹H NMR | Chemical shift (δ) in ppm, coupling constants (J) in Hz | Confirms the proton framework of the molecule. |
| ¹³C NMR | Chemical shift (δ) in ppm | Confirms the carbon backbone of the molecule. |
| HRMS | m/z (mass-to-charge ratio) | Provides the accurate mass and elemental composition. |
| Optical Rotation | [α]D (degrees) | Confirms the stereochemical configuration. |
Conclusion
The precise structural elucidation of "this compound" is hampered by the proprietary nature of this designation. The information is not currently available in the public scientific domain. This technical guide has therefore provided a broader context of MMAE synthesis, outlining the general strategies and the analytical workflows that are standard in the field for the characterization of such intermediates. For researchers working with commercially supplied "intermediate-17," direct communication with the vendor is the most reliable path to obtaining the specific structural and analytical data necessary for their research and development activities.
The Role of Intermediates in the Synthesis of Monomethyl Auristatin E (MMAE): An In-depth Technical Guide
Disclaimer: The term "intermediate-17" is not a standard or publicly recognized nomenclature for an intermediate in the synthesis of Monomethyl Auristatin E (MMAE). Scientific and patent literature do not reference an intermediate with this designation. It is likely that "intermediate-17" is an internal, proprietary identifier used by a specific research entity. This guide, therefore, focuses on the well-established and publicly documented synthesis pathway of MMAE, providing a comprehensive overview of the roles of its key, recognized intermediates.
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical cytotoxic payload in numerous antibody-drug conjugates (ADCs). As a synthetic analogue of the natural marine product dolastatin 10, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a crucial process for cell division, ultimately leading to cell cycle arrest and apoptosis.[1] The complexity of its structure necessitates a multi-step total synthesis that requires rigorous control over stereochemistry and the strategic use of protecting groups. This technical guide provides a detailed examination of the convergent synthetic strategy for MMAE, with a focus on the preparation of key fragments, their sequential assembly, and the critical role of major intermediates in achieving a high-purity final product.
Overview of the Synthetic Strategy
The total synthesis of MMAE is most commonly approached via a convergent strategy. This involves the independent synthesis of key molecular fragments which are then coupled in a stepwise manner to construct the final pentapeptide-like structure. This approach allows for better control over the stereochemistry of each fragment and often leads to higher overall yields compared to a linear synthesis.
The core structure of MMAE is assembled from four unique amino acid units and a C-terminal cap: N-methyl-L-valine (MeVal), L-valine (Val), dolaisoleucine (Dil), and dolaproine (Dap), with a dolaphenine (Doe) derivative at the C-terminus. The general workflow involves the synthesis of these building blocks, their assembly into a protected tetrapeptide intermediate, followed by coupling to the dolaphenine unit and final deprotection.
Caption: Convergent synthesis workflow for MMAE.
Quantitative Data Summary
The efficiency of each step in the MMAE synthesis is critical for the overall yield and purity of the final product. The following table presents typical quantitative data for the key transformations, compiled from various literature sources. These values are representative and may vary based on the specific reaction conditions, scale, and purification methods employed.
| Step | Product/Intermediate | Typical Yield (%) | Purity (by HPLC, %) |
| Fragment Synthesis | |||
| N-methylation of L-Valine | N-methyl-L-valine | 80 - 90 | >97 |
| Peptide Assembly | |||
| Dipeptide Formation (Boc-Val-Dil-OMe) | Boc-L-Val-L-Dil-OMe | 85 - 95 | >95 |
| Saponification of Dipeptide Ester | Boc-L-Val-L-Dil-OH | >90 | >98 |
| Tetrapeptide Assembly (overall) | Protected Tetrapeptide | 70 - 85 | >90 |
| Final Assembly & Purification | |||
| Coupling to Dolaphenine Analogue | Fully Protected MMAE | 75 - 85 | >90 |
| Global Deprotection & Final Purification | Monomethyl Auristatin E (MMAE) | 60 - 75 | >99 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps in the synthesis of MMAE. These are generalized procedures and may require optimization for specific laboratory settings.
Protocol 1: Synthesis of Dipeptide Intermediate (Boc-L-Val-L-Dil-OMe)
This protocol details the coupling of Boc-protected Valine with the methyl ester of Dolaisoleucine.
-
Boc Deprotection of Dolaisoleucine Methyl Ester:
-
Dissolve Boc-L-Dolaisoleucine methyl ester (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solution under reduced pressure to obtain the HCl salt of Dolaisoleucine methyl ester as a solid.
-
-
Peptide Coupling:
-
In a separate flask, dissolve Boc-L-Valine (1.0 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq.), and N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0°C.
-
Stir for 30 minutes to form the activated ester.
-
Add the Dolaisoleucine methyl ester HCl salt (1.0 eq.) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.2 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea precipitate.
-
Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield Boc-L-Val-L-Dil-OMe.
-
Protocol 2: Iterative Assembly of the Tetrapeptide Backbone
This protocol describes the stepwise elongation of the peptide chain from the dipeptide intermediate.
-
Saponification of the Dipeptide Ester:
-
Dissolve Boc-L-Val-L-Dil-OMe (1.0 eq.) in a 3:1 mixture of methanol (B129727) and water.
-
Add lithium hydroxide (B78521) (LiOH·H₂O) (1.5 eq.) and stir at room temperature for 4-6 hours until saponification is complete.
-
Acidify the mixture to pH 2-3 with 1N HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate to give Boc-L-Val-L-Dil-OH.
-
-
Iterative Deprotection and Coupling Cycle:
-
Boc Deprotection: Dissolve the Boc-protected peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 1 hour at room temperature. Co-evaporate with toluene (B28343) under reduced pressure to remove residual TFA.
-
Peptide Coupling: Dissolve the resulting TFA salt and the next Boc-protected amino acid (e.g., Boc-Dap-OH) (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.1 eq.) and DIPEA (3.0 eq.). Stir at room temperature for 2-4 hours.
-
Purification: Purify the crude product by RP-HPLC.
-
Repeat this cycle with Boc-MeVal-OH to obtain the protected tetrapeptide.
-
Protocol 3: Final Coupling, Deprotection, and Purification of MMAE
This protocol outlines the final steps to yield pure MMAE.
-
Final Peptide Coupling:
-
Activate the carboxylic acid of the protected tetrapeptide (1.0 eq.) with HATU (1.1 eq.) and DIPEA (2.0 eq.) in DMF.
-
Add the Dolaphenine analogue (1.0 eq.) to the reaction mixture.
-
Stir at room temperature overnight.
-
-
Global Deprotection:
-
Treat the fully protected MMAE precursor with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.
-
-
Purification:
-
Concentrate the cleavage mixture and precipitate the crude MMAE by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Purify the crude MMAE by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain MMAE as a white, fluffy solid.
-
Characterize the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR to confirm purity and identity.
-
Visualization of the Core Synthesis Pathway
The following diagram illustrates the chemical transformations involved in the assembly of the core tetrapeptide of MMAE and its final conversion to the complete molecule.
Caption: Key transformations in the synthesis of MMAE.
References
Monomethyl auristatin E intermediate-17 CAS number
An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) is a potent antimitotic agent extensively utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates a thorough understanding of its key intermediates. This technical guide focuses on this compound (CAS Number: 2382378-57-4), a crucial building block in the synthesis of auristatin derivatives. This document provides a comprehensive overview of the available technical data, including its chemical properties and its role in synthetic protocols.
Introduction to Monomethyl Auristatin E (MMAE) and its Intermediates
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. Its high cytotoxicity makes it a powerful agent in cancer therapy when targeted to tumor cells via monoclonal antibodies. The chemical synthesis of MMAE is a complex process involving the sequential coupling of several amino acid derivatives and other chiral fragments. The successful and efficient synthesis of MMAE relies on the preparation and purification of key intermediates. While several intermediates in the MMAE synthesis are well-documented, "Intermediate-17" represents a specific, less commonly detailed component in certain synthetic routes.
Physicochemical Properties of this compound
Quantitative data for this compound is summarized in the table below. This information is critical for its handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Reference |
| CAS Number | 2382378-57-4 | [1][2] |
| Molecular Formula | C₂₇H₃₅NO₇S | |
| Molecular Weight | 517.63 g/mol | |
| Appearance | Not explicitly specified | |
| Solubility | Not explicitly specified | |
| Purity | Typically available in high purity |
Role in the Synthesis of Auristatin Derivatives
Experimental Protocol: Synthesis of a Dipeptide Derivative from Intermediate-17
The following protocol outlines a representative experimental procedure where "Intermediate 17" is utilized as a starting material for the synthesis of a more complex auristatin fragment. This reaction involves a peptide coupling step.
Reaction Scheme:
Figure 1: General reaction scheme for the conversion of Intermediate-17.
Materials:
-
Intermediate 17
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-hydroxy-1H-benzotriazole hydrate (HOBt·H₂O)
-
N,N-diisopropylethylamine (DIPEA)
-
Appropriate solvents (e.g., ethyl acetate)
-
Aqueous ammonium (B1175870) chloride solution (semi-saturated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure:
-
To a solution of Intermediate 17 in a suitable organic solvent, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1-hydroxy-1H-benzotriazole hydrate, and N,N-diisopropylethylamine sequentially.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, pour the reaction mixture into a biphasic system of semi-saturated aqueous ammonium chloride solution and ethyl acetate.
-
Separate the organic phase.
-
Wash the organic phase successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification of the dipeptide derivative can be achieved by standard chromatographic techniques.
Logical Workflow in MMAE Synthesis
The synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately before being coupled together. Intermediate-17 is a component of one of these fragments. The following diagram illustrates a simplified logical workflow highlighting the position of an intermediate like Intermediate-17 in the overall synthesis.
Figure 2: Simplified logical workflow of MMAE synthesis.
Conclusion
This compound (CAS: 2382378-57-4) is a key building block in specific synthetic routes for auristatin-based molecules. While detailed public data on this specific intermediate is limited, its role as a reactant in peptide coupling reactions to extend the auristatin backbone is established. A thorough understanding of the properties and reactivity of such intermediates is paramount for the successful and efficient synthesis of MMAE, a critical component in the development of next-generation antibody-drug conjugates for targeted cancer therapy. Further investigation into patent literature may reveal more detailed synthetic and analytical data for this compound.
References
MMAE synthesis intermediates and their functions
An In-depth Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE): Intermediates and Functions
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] It is a synthetic analogue of the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2][3] Due to its high cytotoxicity, which is reported to be 100 to 1000 times more potent than doxorubicin, MMAE is a critical component, or "payload," in antibody-drug conjugates (ADCs).[2][] In an ADC, MMAE is chemically linked to a monoclonal antibody that directs it to specific cancer cells, thereby minimizing systemic exposure and enhancing the therapeutic window.[][5] This targeted delivery system has made MMAE a cornerstone of several approved and investigational ADCs in oncology.[6][7][8]
This technical guide provides a detailed overview of the synthesis of MMAE, with a focus on its key intermediates, their functions, and the experimental protocols for their preparation and assembly.
Overview of the Synthetic Strategy
The total synthesis of MMAE is a complex, multi-step process that requires precise control over stereochemistry.[2] The synthesis can be approached in two primary ways: linear synthesis and convergent synthesis.[9]
-
Linear Synthesis: This method, often performed using Solid-Phase Peptide Synthesis (SPPS), involves building the peptide chain sequentially, one amino acid at a time, on a solid resin support.[9] While systematic, this approach can suffer from decreasing yields as the peptide chain elongates.[9]
-
Convergent Synthesis: This is the more common and efficient strategy for large-scale production.[9] It involves the separate synthesis of key fragments (intermediates) of the molecule, which are then coupled together in the final stages.[2][9][10] This approach allows for the preparation of key intermediates in larger quantities and with higher purity.[9]
The core structure of MMAE is a pentapeptide-like molecule composed of four unique amino acid units and a C-terminal cap.[1]
Core Intermediates and Their Functions
The synthesis of MMAE proceeds through the preparation and sequential coupling of several key building blocks. Each intermediate serves a specific function in the structure and assembly of the final molecule.
| Intermediate Fragment | Chemical Name/Description | Function |
| N-Terminal Unit | N-methyl-L-valine | Forms the N-terminus of the pentapeptide structure. |
| Peptide Unit 2 | L-valine | A standard amino acid in the peptide backbone. |
| Peptide Unit 3 | Dolaisoleucine (Dil) | (2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid analogue. A key chiral fragment.[1] |
| Peptide Unit 4 | Dolaproine (Dap) | (2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid analogue. Another crucial chiral building block.[1] |
| C-Terminal Unit | Dolaphenine / Norephedrine derivative | Caps the C-terminus of the molecule.[1][10] |
| Key Precursor | Intermediate-9 | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate. A protected precursor to the Dolaisoleucine (Dil) residue.[2][3] |
The overall workflow involves creating these fragments and then coupling them. A common convergent strategy involves synthesizing a tetrapeptide fragment, N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap), and then coupling it with the C-terminal dolaphenine unit.[10]
Quantitative Data on MMAE Synthesis
The efficiency of the synthesis is critical for pharmaceutical production. The validation of MMAE synthesized from "Intermediate-9" (a protected dipeptide precursor) shows high purity and yield.
| Parameter | Synthesis from Intermediate-9 | Alternative Synthetic Method | Reference Specification |
| Purity (HPLC) | ≥ 98.5% | ≥ 98.0% | ≥ 98.0% |
| Overall Yield | ~85% | > 70% | N/A |
| Molecular Mass (MS) | 717.5 Da (Observed) | 717.5 Da (Observed) | 717.97 ± 0.5 Da |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to reference |
| Residual Solvents (GC) | < 0.1% | < 0.5% | < 0.5% |
| Data sourced from a comparative validation guide.[11] |
Experimental Protocols
The following protocols are generalized from established synthetic routes. All reactions should be conducted by trained personnel in a controlled laboratory environment.
Protocol 1: Synthesis of Key Intermediates
-
N-methylation of L-Valine:
-
Objective: To prepare the N-terminal amino acid unit.
-
Procedure: Dissolve L-valine in methanol (B129727). Add paraformaldehyde and sodium cyanoborohydride. Stir the mixture at room temperature for 24 hours. Acidify the reaction with 1N HCl, then basify with 1N NaOH. Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain N-methyl-L-valine.[1]
-
-
Esterification of Dolaisoleucine (Dil):
-
Objective: To prepare the dolaisoleucine methyl ester for peptide coupling.
-
Procedure: To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure. The resulting methyl ester is then deprotected using 4M HCl in 1,4-dioxane (B91453) to yield the HCl salt of the dolaisoleucine methyl ester.[1]
-
Protocol 2: Peptide Coupling (Example: Boc-L-Val-L-Dil-OMe)
-
Objective: To form a dipeptide fragment.
-
Reagents: Boc-L-Valine, dolaisoleucine methyl ester HCl salt, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).[1]
-
Procedure:
-
Activate Boc-L-Valine by dissolving it in DCM and adding DCC and NHS at 0°C. Stir for 30 minutes.[1]
-
In a separate flask, dissolve the dolaisoleucine methyl ester HCl salt and TEA in DCM.
-
Add the solution from step 2 to the activated Boc-L-Valine solution. Stir the reaction mixture at room temperature overnight.[1]
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the dipeptide.[1]
-
Protocol 3: Saponification and Further Coupling
-
Objective: To deprotect the ester and couple with the next fragment.
-
Procedure:
-
Saponification: Dissolve the dipeptide (e.g., Boc-L-Val-L-Dil-OMe) in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.[1]
-
Coupling: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the next fragment (e.g., the dolaproine analogue) and stir overnight to form the tripeptide.[1]
-
Protocol 4: Final Deprotection
-
Objective: To remove all protecting groups to yield the final MMAE molecule.
-
Procedure (for Cbz group):
-
Hydrogenolysis: Dissolve the protected MMAE in a suitable solvent like methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (H2 gas) at atmospheric pressure until the reaction is complete.[2]
-
Protocol 5: Purity and Identity Validation
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To determine the purity of the final MMAE product.[8][11]
-
Typical Conditions: A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, often with 0.1% formic acid or trifluoroacetic acid (TFA) as a mobile phase additive. Detection is typically performed at 214 nm and 280 nm.[11]
-
-
High-Resolution Mass Spectrometry (HRMS):
Visualizations
MMAE Synthesis Pathway
Caption: Convergent synthesis pathway for MMAE.
Mechanism of Action for MMAE-based ADCs
MMAE exerts its potent cell-killing effect by inhibiting cell division.[5] As part of an ADC, it is delivered specifically to cancer cells. The linker connecting MMAE to the antibody is designed to be stable in the bloodstream but is cleaved by enzymes like cathepsin once inside a tumor cell.[][5]
Caption: Mechanism of action of an MMAE-based ADC.
Experimental Workflow for MMAE Purity Validation
Caption: Experimental workflow for MMAE purity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Auristatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of auristatin analogs, a class of highly potent cytotoxic agents that have become pivotal in the development of antibody-drug conjugates (ADCs). From their origins as natural products to their current role as sophisticated warheads in targeted cancer therapy, this document details the key scientific milestones, experimental methodologies, and structure-activity relationships that define this important class of molecules.
Discovery and Development: From Sea to Synthesis
The journey of auristatins began with the isolation of dolastatin 10 from the marine sea hare Dolabella auricularia in 1987.[1][2] Dolastatin 10, a pentapeptide, demonstrated extraordinary cytotoxic activity, inhibiting cancer cell growth at sub-nanomolar concentrations.[2] Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division, which leads to cell cycle arrest and apoptosis.[1][2]
Despite its potency, dolastatin 10's clinical development was hampered by a narrow therapeutic window.[1][2] This challenge spurred extensive research into synthetic analogs, termed "auristatins," aiming to retain high cytotoxicity while improving pharmacological properties.[2][] A crucial breakthrough was the modification of the N-terminus, which created a secondary amine.[1] This site allowed for the stable attachment of linkers, enabling conjugation to monoclonal antibodies and paving the way for the development of ADCs.[1]
Two of the most significant and widely used analogs are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[][4] These synthetic derivatives not only possess immense potency but also have distinct properties that make them suitable for different therapeutic strategies.[][5]
Mechanism of Action: Disrupting the Cellular Skeleton
The primary mechanism of action for auristatins is the disruption of microtubule dynamics.[][5] As potent antimitotic agents, they bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization.[1][6] This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, the cell cycle is arrested, primarily in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][]
When deployed as an ADC payload, the auristatin is delivered specifically to antigen-expressing cancer cells. The ADC binds to the target cell, is internalized, and trafficked to the lysosome. Inside the lysosome, the linker connecting the auristatin to the antibody is cleaved, releasing the cytotoxic payload into the cytoplasm to exert its effect.[5]
Key Auristatin Analogs: MMAE vs. MMAF
MMAE and MMAF are the most clinically relevant auristatin analogs, each with distinct physicochemical properties that influence their application in ADCs.[5]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent and membrane-permeable derivative.[5] Its ability to cross cell membranes allows for a "bystander effect," where the payload released from a target antigen-positive cell can diffuse and kill neighboring antigen-negative cancer cells.[5] This property can be advantageous in treating heterogeneous tumors.
-
Monomethyl Auristatin F (MMAF): MMAF contains a charged C-terminal phenylalanine, which renders it membrane-impermeable.[5][6] This characteristic limits its bystander killing potential but can result in a more favorable safety profile by confining the cytotoxicity to the targeted cells.[5]
The choice between MMAE and MMAF depends on the specific target, tumor type, and desired therapeutic outcome.
Structure-Activity Relationship (SAR) and Cytotoxicity
The cytotoxic potency of auristatin analogs is typically measured by their half-maximal inhibitory concentration (IC50) in vitro. Modifications to the pentapeptide core have been explored to optimize potency and drug-like properties.[4][7] The N-terminal (P1) and C-terminal (P5) positions are particularly important for linker attachment and modulating hydrophilicity.[4][8]
| Analog | Cell Line | Cancer Type | IC50 (mol/L) | Reference |
| MMAE | Various Human Cancer Cell Lines | Multiple | 10⁻⁹ - 10⁻¹¹ | [] |
| MMAF | HCT116 | Colorectal Carcinoma | Potent (sub-nanomolar) | [7] |
| Analog 18d | HCT116 | Colorectal Carcinoma | More potent than MMAF | [7][9] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides a general comparison of potency.
Synthesis of Auristatin Analogs
The total synthesis of auristatins like MMAE and MMAF is a complex, multi-step process.[10] It typically employs a convergent synthesis strategy, where key peptide fragments are prepared separately and then coupled together in the final stages.[6] This approach is more efficient than a linear synthesis for complex molecules.
Experimental Protocol: Solid-Phase Synthesis of an Auristatin Analog
This protocol outlines a general approach for the solid-phase peptide synthesis (SPPS) of an auristatin backbone, such as that of MMAF, using Fmoc chemistry.[11][]
1. Resin Preparation:
-
Start with a 2-chlorotrityl chloride resin pre-loaded with the C-terminal amino acid (e.g., Phenylalanine for MMAF).
-
Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) for 30-60 minutes.[11]
2. Deprotection (Fmoc Removal):
-
Treat the resin with a 20-50% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.[11]
-
Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
3. Peptide Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Dap(Boc)-OH) in DMF.
-
Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).[11] Allow to pre-activate for several minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated ("double coupling").[11]
-
Wash the resin with DMF and DCM.
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Cleavage from Resin:
-
After the final amino acid is coupled and deprotected, wash the resin and dry it.
-
Treat the resin with a cleavage cocktail. For a 2-chlorotrityl resin, a mild solution such as 2% trifluoroacetic acid (TFA) in DCM can be used to cleave the peptide while keeping side-chain protecting groups intact.[]
-
Filter the resin and collect the filtrate containing the protected peptide.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
Biological Evaluation
The biological activity of novel auristatin analogs is assessed through a series of in vitro and in vivo assays.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an analog required to inhibit the growth of a cancer cell line by 50% (IC50).
1. Cell Plating:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the auristatin analog in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the analog. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
4. Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
5. Absorbance Reading:
-
Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
ADC Development Workflow
The development of an auristatin-based ADC is a rigorous, multi-stage process that integrates chemistry, biology, and pharmacology.[2][13]
Conclusion and Future Directions
The discovery of dolastatin 10 and the subsequent development of synthetic auristatin analogs like MMAE and MMAF have revolutionized the field of targeted cancer therapy.[2] These potent antimitotic agents, when coupled with tumor-targeting antibodies, have led to several successful FDA-approved ADCs.[4][8]
Future research continues to focus on developing novel auristatin analogs with improved properties.[13] Key areas of investigation include enhancing the therapeutic index, designing payloads that can overcome drug resistance mechanisms, and exploring novel linker technologies for more controlled and efficient drug release.[13][14] The ongoing innovation in the synthesis and application of auristatins ensures they will remain at the forefront of ADC technology and cancer treatment for years to come.
References
- 1. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Engine of Potent Oncology Therapeutics: A Technical Guide to the Mechanism of Action of Monomethyl Auristatin E (MMAE) from its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) stands as a pivotal cytotoxic payload in the landscape of antibody-drug conjugates (ADCs), a class of targeted cancer therapies revolutionizing oncology. It is a synthetic analogue of the potent antimitotic natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] Due to its extreme potency, MMAE cannot be administered as a standalone chemotherapeutic agent.[3] Instead, its power is harnessed through conjugation to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. This ADC construct ensures that MMAE is delivered directly to cancer cells, minimizing systemic exposure and widening the therapeutic window.[1][3]
This in-depth technical guide elucidates the complete mechanism of action of MMAE, commencing from its chemical synthesis from precursor molecules to its ultimate cytotoxic effect within the target cancer cell. We will explore the critical role of the linker technology, the intracellular journey of the ADC, the molecular basis of tubulin inhibition, and the clinically significant "bystander effect." This guide provides detailed experimental protocols for key assays, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to illustrate complex pathways and workflows.
From Precursors to a Potent Payload: The Synthesis of MMAE
The journey of MMAE begins with the intricate assembly of its constituent precursors. MMAE is a synthetic pentapeptide-like molecule, the total synthesis of which is a multi-step process involving the sequential coupling of unique amino acid and peptide fragments.[1][2] The core structure is comprised of four amino acid units: N-methyl-L-valine, L-valine, (2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid (a dolaisoleucine analogue), and (2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid (a dolaproine analogue), capped with a C-terminal norephedrine (B3415761) derivative.[1]
The synthesis typically proceeds through the preparation of these key intermediates, which are then meticulously coupled to construct the final molecule.[2] This process often involves solid-phase peptide synthesis (SPPS) or solution-phase chemistry, where protecting groups are used to control the sequential addition of each amino acid precursor.[4]
A critical component of an MMAE-based ADC is the linker that connects the cytotoxic payload to the monoclonal antibody. A commonly used and well-characterized linker system is the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC) linker.[5][6][] The synthesis of this linker involves several steps, culminating in a molecule that is stable in systemic circulation but susceptible to cleavage by specific enzymes within the tumor cell.[6][8]
Caption: General workflow for the synthesis of an MMAE-ADC from its precursors.
The Intracellular Journey and Mechanism of Action
The therapeutic efficacy of an MMAE-ADC is contingent on a series of precisely orchestrated events that begin with the ADC binding to its target antigen on the cancer cell surface and culminate in the induction of apoptosis.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen that is highly expressed on the surface of cancer cells.[9] This binding triggers receptor-mediated endocytosis, a process where the entire ADC-antigen complex is engulfed by the cell membrane and transported into the cell within an endosome.[10][11]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and the presence of proteolytic enzymes, such as cathepsin B, within the lysosome are critical for the release of the MMAE payload.[12][13] The valine-citrulline (vc) dipeptide in the linker is specifically designed to be a substrate for cathepsin B, ensuring that the linker is cleaved and the active MMAE is liberated within the target cell.[8] The p-aminobenzylcarbamate (PABC) spacer is a self-immolative unit that decomposes upon cleavage of the dipeptide, releasing the unmodified and fully potent MMAE.[8]
-
Tubulin Inhibition and Mitotic Arrest: Once released into the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization.[9][14] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, MMAE disrupts the dynamic assembly and disassembly of microtubules, which is crucial for the formation of the mitotic spindle during cell division.[14] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from completing mitosis.[9]
-
Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9] Key markers of this process include the activation of caspases, such as cleaved caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[9]
Caption: Signaling pathway of MMAE's mechanism of action.
The Bystander Effect: Amplifying Antitumor Activity
A crucial aspect of the therapeutic efficacy of MMAE-based ADCs is the "bystander effect." Due to its physicochemical properties, once released inside the target antigen-positive cancer cell, free MMAE is sufficiently membrane-permeable to diffuse out of the cell and into the surrounding tumor microenvironment.[15] This released MMAE can then be taken up by neighboring cancer cells, including those that may not express the target antigen (antigen-negative cells).[15][16] This bystander killing mechanism is particularly important in treating heterogeneous tumors where antigen expression can be varied.[15]
Quantitative Data Summary
The potency of MMAE and its corresponding ADCs is a critical parameter in their development and evaluation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
| Compound | Cell Line | IC50 (nM) | Reference |
| MMAE | BxPC-3 (Pancreatic) | 0.97 ± 0.10 | [17] |
| MMAE | PSN-1 (Pancreatic) | 0.99 ± 0.09 | [17] |
| MMAE | Capan-1 (Pancreatic) | 1.10 ± 0.44 | [17] |
| MMAE | Panc-1 (Pancreatic) | 1.16 ± 0.49 | [17] |
| MMAE | SKBR3 (Breast) | 3.27 ± 0.42 | [18] |
| MMAE | HEK293 (Kidney) | 4.24 ± 0.37 | [18] |
| vc-MMAE | SKBR3 (Breast) | 410.54 ± 4.9 | [19] |
| vc-MMAE | HEK293 (Kidney) | 482.86 ± 6.4 | [19] |
| Anti-TF ADC (MMAE) | High TF-expressing pancreatic cells | 1.15 | |
| Anti-TF ADC (MMAE) | Low TF-expressing pancreatic cells | >100 |
Pharmacokinetic Parameters of MMAE in Mice
| Parameter | Value | Units | Reference |
| Half-life | ~2.5 | hours | [20] |
| Hepatic Clearance | 137 | mL/hour | [20] |
| Tissue-to-Plasma AUC Ratios (Highly Perfused Tissues) | >20 | - | [20] |
| Tissue-to-Plasma AUC Ratios (Poorly Perfused Tissues) | 1.3 - 2.4 | - | [20] |
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. The following sections provide detailed methodologies for key assays used to characterize the mechanism of action of MMAE and MMAE-based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.[9][21]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of MMAE or the MMAE-ADC in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.[9]
-
Incubation: Incubate the plate for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[18]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][22]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]
Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[23][24]
Methodology:
-
Reagent Preparation: Reconstitute lyophilized, purified tubulin (e.g., from bovine brain) on ice with a general tubulin buffer. Prepare a stock solution of GTP.[23]
-
Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the tubulin solution, GTP, and a fluorescence reporter (e.g., DAPI, which fluoresces upon binding to polymerized tubulin).[25]
-
Compound Addition: Add the desired concentrations of MMAE or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter or nocodazole (B1683961) as a depolymerizer) to the respective wells.[24]
-
Initiate Polymerization: Initiate the polymerization reaction by warming the plate to 37°C.
-
Data Acquisition: Measure the increase in fluorescence (or absorbance/light scattering at 340-350 nm) over time using a plate reader.[23][24]
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the slope of the initial linear portion of the curve. Calculate the percentage of inhibition for each MMAE concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the MMAE concentration.[24]
Co-culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.[16][26]
Methodology:
-
Cell Preparation: Use two cell lines: one that expresses the target antigen (Ag+) and another that does not (Ag-). The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[16]
-
Co-culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.[26]
-
ADC Treatment: Treat the co-cultures and monocultures with a range of concentrations of the MMAE-ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[26]
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[26]
-
Analysis: Harvest the cells and use flow cytometry to quantify the viability of the Ag- (e.g., GFP-positive) cell population. A viability dye (e.g., Propidium Iodide or DAPI) is used to distinguish live from dead cells. An increase in the death of Ag- cells in the co-culture wells treated with the ADC, compared to the monoculture Ag- wells and untreated co-cultures, indicates a bystander effect.[26]
Conclusion
The mechanism of action of MMAE, from its synthesis from peptide precursors to its potent antimitotic activity, represents a triumph of rational drug design in oncology. As a key component of numerous clinically successful ADCs, a thorough understanding of its synthesis, targeted delivery, intracellular release, and cytotoxic mechanism is paramount for researchers and drug development professionals. The ability of MMAE to induce a bystander effect further enhances its therapeutic potential, particularly in the context of heterogeneous tumors. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued development and optimization of next-generation MMAE-based ADCs, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General ADC Linker - vcMMAE [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. herbmedpharmacol.com [herbmedpharmacol.com]
- 20. mdpi.com [mdpi.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
The Chemical Stability of Monomethyl Auristatin E (MMAE) Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent, widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its high toxicity necessitates its conjugation to a monoclonal antibody that directs it to cancer cells, thereby minimizing systemic exposure.[2] The synthesis of this complex pentapeptide-like molecule is a multi-step process involving several key intermediates. The chemical stability of these intermediates is of paramount importance, as any degradation can impact the purity, yield, and ultimately, the safety and efficacy of the final ADC.
This technical guide provides a comprehensive overview of the chemical stability of key MMAE intermediates. It details the synthetic pathway, discusses the stability of crucial protecting groups, summarizes quantitative stability data, and provides experimental protocols for stability assessment.
The Synthetic Pathway of MMAE: A Convergent Approach
The synthesis of MMAE is a complex undertaking that generally follows a convergent approach, where fragments of the molecule are synthesized separately before being coupled.[] A common strategy involves the preparation of a protected tetrapeptide, which is then coupled with a dolaphenine analog, followed by deprotection to yield MMAE.[]
Key intermediates in this process include protected amino acid derivatives, particularly those of the unusual amino acids dolaisoleucine (Dil) and dolaproine (Dap).[4] The synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions during the peptide coupling steps. The most common α-amino protecting groups used in MMAE synthesis are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[]
The general workflow for the synthesis of MMAE can be visualized as a series of protection, coupling, and deprotection steps.
Stability of Key Protecting Groups
The stability of the Boc and Cbz protecting groups is crucial for the successful synthesis of MMAE. Their selective removal under specific conditions allows for the stepwise assembly of the peptide chain.
Tert-Butoxycarbonyl (Boc) Group:
-
Stability: The Boc group is stable under neutral and basic conditions, making it suitable for multi-step synthetic strategies.[] It is also stable to catalytic hydrogenolysis.[4]
-
Lability: It is labile to acidic conditions.[] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA).[6] The acid sensitivity of the Boc group is greater than that of the Cbz group.[]
Carboxybenzyl (Cbz) Group:
-
Stability: The Cbz group is stable under a wide range of conditions.[7]
-
Lability: It is primarily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7] Strong acids can also be used for its cleavage, though stronger conditions are required compared to Boc deprotection.[4]
The orthogonal nature of these protecting groups, where one can be removed without affecting the other, is a cornerstone of modern peptide synthesis.
Quantitative Stability Data of MMAE Intermediates
While extensive data exists for the stability of the final MMAE molecule, particularly within an ADC construct, quantitative stability data for the individual synthetic intermediates is less readily available in the public domain. However, based on the known properties of the protecting groups and the peptide backbone, the following generalizations can be made. The stability of these intermediates is critical to prevent the formation of impurities such as diastereomers from racemization or deletion peptides from incomplete coupling.[8]
| Intermediate Type | Protecting Group | Anticipated Stability | Potential Degradation Pathways |
| Boc-protected amino acids (e.g., Boc-Dolaisoleucine, Boc-Dolaproine) | Boc | Stable under neutral and basic conditions. Can be stored for long periods without decomposition.[] | Acid-catalyzed removal of the Boc group. |
| Cbz-protected amino acids/peptides | Cbz | Stable under a wide range of non-reducing conditions. | Cleavage by catalytic hydrogenation or strong acids. |
| Peptide fragments with free N-terminus | None | Susceptible to degradation, particularly at non-neutral pH. | Racemization, cyclization (especially for dipeptides), hydrolysis of peptide bonds. |
| Activated peptide fragments (for coupling) | e.g., active esters | Highly reactive and prone to hydrolysis and racemization. | Hydrolysis of the activated ester, epimerization of the C-terminal amino acid. |
Experimental Protocols for Stability Assessment
To ensure the integrity of MMAE intermediates, rigorous stability testing is essential. Forced degradation studies are a key component of this, helping to identify potential degradation products and pathways.[9]
Forced Degradation (Stress Testing) Protocol for a Protected Peptide Intermediate
This protocol outlines a general procedure for the forced degradation of a protected peptide intermediate, such as a Boc- or Cbz-protected di- or tripeptide fragment of MMAE.
1. Materials and Reagents:
-
Protected peptide intermediate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
LC-MS system for peak identification
2. Sample Preparation:
-
Prepare a stock solution of the peptide intermediate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[10]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at elevated temperatures (e.g., 60°C) for a defined period.[10]
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂ in separate vials. Incubate at room temperature for a defined period.[10]
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 80°C, 120°C).[10]
-
Photostability: Expose the stock solution to UV light according to ICH guidelines.
4. Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is typically used to separate the parent peptide intermediate from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.[10]
-
Peak Purity and Identification: Peak purity should be assessed using a photodiode array (PDA) detector. Identification of degradation products can be achieved by collecting fractions and analyzing them by LC-MS.
The workflow for conducting a forced degradation study is a systematic process designed to elucidate the stability of a molecule under various stress conditions.
Conclusion
The chemical stability of Monomethyl auristatin E intermediates is a critical factor in the successful and reproducible synthesis of this potent ADC payload. A thorough understanding of the stability of protecting groups and the potential degradation pathways of the peptide fragments is essential for process development and quality control. While specific quantitative stability data for each intermediate is not always publicly available, the principles of peptide chemistry and the known properties of the protecting groups provide a strong framework for ensuring the integrity of these crucial molecules. The implementation of robust analytical methods and forced degradation studies is paramount to identifying and mitigating potential stability issues, ultimately leading to a higher quality and safer final therapeutic product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
Solubility Profile of Monomethyl Auristatin E Intermediate-17: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its synthesis is a complex, multi-step process involving numerous intermediates.[2] "Monomethyl auristatin E intermediate-17" is identified as a reagent in this synthetic pathway.[1] While direct solubility data for this specific intermediate is not published, this guide provides a surrogate solubility profile based on the final MMAE compound. Furthermore, it details the standard experimental protocols for solubility determination and discusses the key factors influencing the solubility of complex synthetic molecules.
Predicted Solubility Characteristics of an MMAE Intermediate
Without a definitive chemical structure for "this compound," a precise theoretical solubility profile cannot be constructed. However, as a precursor to the peptide-like MMAE, it is expected to be a complex organic molecule with multiple chiral centers and functional groups, likely including amide bonds, esters, and protected amines or hydroxyl groups. Such a structure would suggest limited aqueous solubility and a preference for organic solvents. The principles of peptide solubility would likely apply, where factors such as hydrophobicity, intramolecular hydrogen bonding, and the presence of ionizable groups would be key determinants.
Solubility Profile of Monomethyl Auristatin E (MMAE)
As the final product of the synthesis, the solubility of MMAE serves as a valuable reference point for its intermediates. The solubility of a synthetic intermediate is a critical parameter for its purification, handling, and use in subsequent reaction steps. The following table summarizes the available solubility data for MMAE in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 48 mg/mL (approximately 66.85 mM)[3] | A common solvent for hydrophobic compounds. |
| 100 mg/mL (139.27 mM)[4] | Fresh DMSO is recommended as it can absorb moisture, which reduces solubility.[4] | |
| Approximately 5 mg/mL[5] | ||
| Ethanol (EtOH) | 50 mg/mL (69.64 mM)[3] | Requires sonication to dissolve.[3] |
| Approximately 25 mg/mL[5] | ||
| 100 mg/mL[4] | ||
| Dimethylformamide (DMF) | Approximately 20 mg/mL[5] | |
| Water | Insoluble[4] | < 0.1 mg/mL, even with sonication and heating to 60°C.[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 0.5 mg/mL[5] | |
| Formulations | ||
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.62 mg/mL (3.65 mM)[3] | Requires sonication.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.48 mM)[3] | Clear solution.[3] |
| 10% EtOH, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.48 mM)[3] | Clear solution.[3] |
Experimental Protocols for Solubility Determination
The solubility of a compound like MMAE intermediate-17 can be determined using several established methods. The choice of method often depends on the stage of drug development, the amount of material available, and the required throughput.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[6] It measures the concentration of a compound in a saturated solution that is formed when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a microplate well containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration is typically kept low (e.g., <2%) to minimize its effect on solubility.
-
Incubation: The plate is shaken at a constant temperature for a set period (e.g., 1.5-2 hours) to allow for precipitation.
-
Separation of Precipitate: The precipitated compound is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the compound remaining in the filtrate or supernatant is determined, typically by UV-Vis spectroscopy or LC-MS. This concentration is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase. It is a lower-throughput but more accurate method, often referred to as the "shake-flask" method.
Methodology:
-
Addition of Solid: An excess amount of the solid compound is added to a vial containing the solvent of interest.
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is measured using a suitable analytical technique (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.
Visualizations
Generalized Synthetic Workflow for MMAE
The synthesis of MMAE is a multi-step process that involves the sequential coupling of several complex building blocks.[2] Intermediates, such as the titled "intermediate-17", are crucial for the successful construction of the final, highly potent molecule. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of Monomethyl Auristatin E (MMAE).
Factors Influencing the Solubility of Synthetic Intermediates
The solubility of a complex organic molecule like an MMAE intermediate is governed by a balance of physicochemical properties of the molecule and the surrounding environment. Understanding these factors is crucial for developing appropriate purification and reaction conditions.
Caption: Key factors influencing the solubility of complex organic molecules.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Building Blocks for Monomethyl Auristatin E (MMAE) Synthesis
Abstract
Monomethyl auristatin E (MMAE) is a paramount example of a highly potent synthetic antineoplastic agent, integral to the burgeoning field of antibody-drug conjugates (ADCs). Its profound cytotoxicity necessitates a targeted delivery mechanism, achieved by its conjugation to monoclonal antibodies that selectively home in on cancer cells. This targeted approach significantly widens the therapeutic window, a critical factor in cancer chemotherapy. MMAE is a synthetic analogue of the marine natural product dolastatin 10.[1] This technical guide provides a comprehensive overview of the key building blocks of MMAE and the intricate synthetic pathways for their preparation and subsequent assembly into the final pentapeptide-like structure. We present detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to empower researchers in oncology and drug development.
Overview of the Synthetic Strategy
The total synthesis of Monomethyl auristatin E (MMAE) is a sophisticated, multi-step process that relies on the sequential coupling of several unique amino acid and peptide fragments.[1] The core of MMAE is a pentapeptide-like molecule comprised of four distinct amino acid units: N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue, all capped with a C-terminal norephedrine (B3415761) derivative.[1] The synthesis is generally approached in a convergent manner, where key intermediates are synthesized and purified independently before being coupled together to construct the final molecule.[2]
The Key Building Blocks of MMAE
The synthesis of MMAE commences with the preparation of five crucial building blocks. The following sections provide detailed methodologies for the synthesis of these foundational components.
N-methyl-L-valine
N-methyl-L-valine serves as a key component of the MMAE backbone, and its synthesis is typically achieved through the N-methylation of L-valine.
Experimental Protocol: Synthesis of N-methyl-L-valine [1]
-
Reaction Setup: In a well-ventilated fume hood, dissolve L-valine in methanol.
-
Reagent Addition: To this solution, add paraformaldehyde and sodium cyanoborohydride.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification:
-
Acidify the reaction mixture with 1N HCl.
-
Basify the mixture with 1N NaOH.
-
Extract the product with diethyl ether.
-
Dry the organic layer and concentrate to obtain N-methyl-L-valine.
-
Quantitative Data for N-methyl-L-valine Synthesis
| Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (HPLC) (%) |
| N-methylation of L-valine | L-valine, paraformaldehyde, sodium cyanoborohydride, methanol, 24h at RT | 75-85 | >95 |
Diagram of N-methyl-L-valine Synthesis
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-17
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a crucial component of antibody-drug conjugates (ADCs). Its synthesis is a complex, multi-step process involving several key intermediates. This document focuses on a specific intermediate, designated as Monomethyl auristatin E intermediate-17.
Introduction
This compound is a key building block in the total synthesis of MMAE. While the complete, step-by-step synthesis of MMAE is a complex endeavor involving the sequential coupling of various amino acid and peptide fragments, understanding the synthesis of its constituent intermediates is critical for process optimization and scale-up. This intermediate represents a significant portion of the MMAE backbone and its efficient synthesis is crucial for the overall yield and purity of the final active pharmaceutical ingredient.
Chemical Identification
This compound is chemically identified as tert-butyl ((S)-1-(((S)-1-((3R,4S,5S)-4-((S)-2-((S)-2-(dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)methoxy)-1-oxo-3-phenylpropan-2-yl)carbamate.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 2382378-57-4 |
| Molecular Formula | C27H35NO7S |
| Molecular Weight | 517.63 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% (commercially available) |
Experimental Protocols
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched scientific literature and patents, the general approach to synthesizing peptidic fragments of MMAE involves a series of peptide coupling and deprotection steps. The synthesis would likely proceed through the sequential coupling of protected amino acid precursors.
General Synthetic Approach (Hypothetical)
The synthesis of this compound would logically involve the following key transformations:
-
Preparation of Protected Amino Acid Building Blocks: Synthesis or procurement of the necessary N-protected and/or C-protected amino acid derivatives that constitute the structure of intermediate-17.
-
Sequential Peptide Coupling: Stepwise coupling of these amino acid units using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Steps: Selective removal of protecting groups at each stage to allow for the subsequent coupling reaction.
-
Purification: Purification of the intermediate at various stages using techniques such as column chromatography to ensure high purity of the final product.
It is important to note that the synthesis of complex molecules like MMAE and its intermediates is often proprietary and detailed protocols are typically found within patents filed by pharmaceutical companies.
Logical Workflow for MMAE Synthesis
The synthesis of MMAE is a convergent process where different fragments are synthesized separately and then combined. The diagram below illustrates a generalized workflow for the synthesis of a pentapeptide like MMAE, highlighting the role of key intermediates.
Caption: Generalized convergent synthesis workflow for Monomethyl Auristatin E (MMAE).
Application Notes and Protocols for the Scalable Synthesis of Monomethyl Auristatin E (MMAE) via Enzymatic Cleavage of Intermediate-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent antineoplastic agent, integral to the design of numerous antibody-drug conjugates (ADCs). Its profound cytotoxicity stems from its ability to inhibit tubulin polymerization, a critical process for cell division, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Due to its high potency, MMAE is often incorporated into prodrug systems to ensure targeted delivery to cancer cells and minimize systemic toxicity.[4][5]
This document provides detailed application notes and protocols for the scalable synthesis (release) of MMAE from Intermediate-17 , a β-galactosidase-responsive folate-MMAE conjugate. This prodrug strategy allows for the targeted delivery of MMAE to folate receptor-expressing cancer cells, followed by enzymatic release of the active cytotoxic agent. The protocols outlined below are designed to be scalable for researchers and drug development professionals.
Data Presentation
Table 1: Cytotoxicity of Free MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| PC-3 | Prostate Cancer | ~2 | [4] |
| C4-2B | Prostate Cancer | ~2 | [4] |
| HCT-116 | Colorectal Cancer | 1.6 | [4] |
| PANC-1 | Pancreatic Cancer | 0.8 | [4] |
| 4T1 | Breast Cancer | Not Specified | [6] |
Note: IC₅₀ values can vary depending on experimental conditions such as incubation time and assay methodology.
Table 2: Key Parameters for Scalable Enzymatic Release of MMAE from Intermediate-17
| Parameter | Recommended Condition | Notes |
| Enzyme | β-galactosidase | Commercially available in various grades. |
| Substrate | Intermediate-17 (Folate-β-gal-MMAE) | Purity of the starting material is critical for high yield of final product. |
| Enzyme:Substrate Ratio | 1:100 to 1:1000 (w/w) | Optimization may be required based on enzyme activity and desired reaction time. |
| Buffer | Phosphate or Acetate (B1210297) Buffer | Optimal pH is typically between 4.0 and 5.0 for lysosomal enzymes. |
| Temperature | 37°C | Mimics physiological conditions for optimal enzyme activity. |
| Reaction Time | 12-48 hours | Monitor reaction progress by HPLC-MS. |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 column is commonly used for purification of MMAE. |
| Expected Yield | >90% | Dependent on the purity of Intermediate-17 and optimization of reaction and purification steps. |
| Purity of Final Product | >98% | Assessed by HPLC and Mass Spectrometry. |
Experimental Protocols
Protocol 1: Scalable Enzymatic Release of MMAE from Intermediate-17
This protocol outlines the enzymatic cleavage of the β-galactoside linker from Intermediate-17 to release free MMAE.
Materials:
-
Intermediate-17 (Folate-β-gal-MMAE)
-
β-galactosidase (from Aspergillus oryzae or other suitable source)
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, deionized and filtered
-
Quenching solution (e.g., 1 M Sodium Carbonate)
-
Extraction solvent (e.g., Dichloromethane (B109758) or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Reaction vessel of appropriate size with stirring capability
-
Temperature-controlled water bath or incubator
-
HPLC-MS system for reaction monitoring and purity analysis
-
Preparative RP-HPLC system for purification
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve a known quantity of Intermediate-17 in the sodium acetate buffer to a final concentration of 1-10 mg/mL. Ensure complete dissolution with gentle stirring.
-
Equilibrate the solution to 37°C in a water bath.
-
-
Enzymatic Reaction:
-
Prepare a stock solution of β-galactosidase in the same sodium acetate buffer.
-
Add the β-galactosidase solution to the Intermediate-17 solution to achieve the desired enzyme:substrate ratio (e.g., 1:500 w/w).
-
Maintain the reaction mixture at 37°C with continuous gentle stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).
-
Quench the enzymatic reaction in the aliquot by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Analyze the aliquot by HPLC-MS to determine the percentage of converted Intermediate-17 and the formation of MMAE. The reaction is considered complete when no further increase in MMAE is observed.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, quench the entire reaction mixture by adjusting the pH to >8 with a suitable base (e.g., 1 M Sodium Carbonate) to inactivate the enzyme.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x the volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude MMAE.
-
-
Purification:
-
Dissolve the crude MMAE in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of ACN/water).
-
Purify the crude product by preparative RP-HPLC using a C18 column. A typical gradient would be from 20% to 80% acetonitrile in water with 0.1% formic acid over 30-40 minutes.
-
Collect the fractions containing the pure MMAE.
-
-
Product Characterization and Storage:
-
Confirm the identity and purity (>98%) of the final product by analytical HPLC-MS and NMR spectroscopy.
-
Lyophilize the pure fractions to obtain MMAE as a white to off-white solid.
-
Store the purified MMAE at -20°C or below under anhydrous conditions.
-
Protocol 2: Analytical Method for Monitoring MMAE Release
Instrumentation:
-
HPLC system with a UV detector
-
Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm and 280 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1500
-
Monitor for the expected molecular ions of Intermediate-17 and MMAE.
Mandatory Visualization
Caption: Experimental workflow for the scalable enzymatic release of MMAE from Intermediate-17.
Caption: Mechanism of action of MMAE leading to apoptosis in cancer cells.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Peptide Coupling Methods in the Synthesis of MMAE Intermediate-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) utilized in oncology. The synthesis of MMAE is a complex, multi-step process, with the formation of peptide bonds being a crucial aspect that dictates the overall yield and purity of the final product. This document provides detailed application notes and protocols for the peptide coupling methods relevant to the synthesis of MMAE, with a focus on the coupling reactions involving intermediates structurally similar to MMAE intermediate-17.
The synthesis of MMAE typically follows a convergent approach where peptide fragments are synthesized separately and then coupled. This strategy is generally preferred over linear synthesis as it often leads to higher overall yields and simplifies the purification of intermediates. Common challenges in the peptide coupling steps of MMAE synthesis include incomplete reactions due to steric hindrance from bulky amino acid residues and racemization at the chiral centers. The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore paramount to mitigate these issues.[1]
Comparative Data on Peptide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) (Model Peptide) | Key Considerations |
| HATU | HOAt | DIPEA | DMF | 30 min | ~99 | Highly efficient, especially for sterically hindered couplings; lower risk of racemization compared to HBTU.[2][3] |
| HBTU | HOBt | DIPEA | DMF | 30 min | ~95-98 | A common and effective coupling reagent.[2][3] |
| TBTU | HOBt | DIPEA | DMF | 30 min | ~95-98 | Similar in efficacy to HBTU.[3] |
| PyBOP | HOBt | DIPEA | DMF | 30 min | ~95 | Phosphonium-based reagent, known for clean reactions.[3] |
| DIC | HOBt/OxymaPure | N/A | DCM, DMF | 4 - 24 hours | Variable | Byproduct (diisopropylurea) is soluble in organic solvents.[4] |
| EDC | HOBt/OxymaPure | DIPEA/NMM | DMF, DCM, THF | 4 - 24 hours | Variable | Water-soluble byproducts, which can simplify purification. |
Experimental Protocols
The following are detailed protocols for common peptide coupling methods applicable to the synthesis of MMAE intermediates.
Protocol 1: HATU-Mediated Peptide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid-containing peptide fragment with an amine-containing fragment, such as MMAE intermediate-17, using HATU as the coupling reagent.
Materials:
-
Carboxylic acid-containing peptide fragment (1.0 equivalent)
-
Amine-containing peptide fragment (e.g., MMAE intermediate-17) (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing peptide fragment (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve the amine-containing peptide fragment (1.1 eq.) in anhydrous DMF.
-
Slowly add the solution of the amine-containing fragment to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: DIC/HOBt-Mediated Peptide Coupling
This protocol outlines a procedure using the carbodiimide (B86325) DIC in conjunction with HOBt. This method is often chosen for its cost-effectiveness, though it may require longer reaction times.
Materials:
-
Carboxylic acid-containing peptide fragment (1.0 equivalent)
-
Amine-containing peptide fragment (e.g., MMAE intermediate-17) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing peptide fragment (1.0 eq.), the amine-containing peptide fragment (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove any precipitated diisopropylurea (if DCM is used).
-
Dilute the filtrate with additional DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired coupled product.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflows for peptide coupling.
Caption: Factors influencing successful peptide coupling.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete reaction due to steric hindrance. | - Use a more efficient coupling reagent like HATU. - Increase the excess of the acylating agent. - Extend the reaction time. - Consider a "double coupling" where the coupling step is repeated.[1] |
| Poor solubility of the growing peptide chain. | - Switch to a more polar solvent such as DMF or NMP. | |
| Presence of Multiple Peaks in HPLC | Racemization leading to diastereomers. | - Use a coupling reagent known to suppress racemization (e.g., HATU). - Add racemization-suppressing additives like HOBt or OxymaPure. - Lower the reaction temperature.[1] |
| Incomplete coupling resulting in deletion peptides. | - Monitor reaction completion at each step (e.g., using a Kaiser test). - Implement double coupling for difficult steps.[1] | |
| Side reactions involving protecting groups. | - Review the protecting group strategy for compatibility with the reaction conditions. |
Conclusion
The selection of an appropriate peptide coupling method is a critical step in the successful synthesis of MMAE and its intermediates. While uronium-based reagents like HATU often provide higher efficiency and reduced racemization, especially for sterically hindered couplings, carbodiimide-based reagents such as DIC remain a viable and cost-effective option. Careful optimization of reaction conditions, including the choice of solvent, base, and additives, is essential to maximize yield and purity. The protocols and troubleshooting guide provided herein offer a comprehensive resource for researchers engaged in the synthesis of this important class of anti-cancer agents.
References
Application Notes and Protocols for the Purification of Monomethyl Auristatin E (MMAE) Intermediate-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent antineoplastic agent integral to the development of antibody-drug conjugates (ADCs). The synthesis of this complex molecule involves a multi-step process with numerous intermediates. One such crucial precursor is Monomethyl auristatin E intermediate-17. The purity of this intermediate is paramount as it directly impacts the yield and purity of the final active pharmaceutical ingredient (API), MMAE, and consequently, the efficacy and safety of the ADC.
This document provides detailed application notes and protocols for the purification of this compound, a key building block in the synthesis of MMAE. The methodologies described herein are based on established chemical principles and are designed to provide a robust framework for achieving high purity of this critical intermediate.
Chemical Identity of MMAE Intermediate-17:
-
Chemical Name: (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)-4-((S)-1-((4-methylphenyl)sulfonyloxy)ethyl)pyrrolidine-2-carboxylic acid benzyl (B1604629) ester
-
CAS Number: 2382378-57-4
-
Molecular Formula: C₂₇H₃₅NO₇S
-
Molecular Weight: 517.63 g/mol
Purification Techniques
The purification of MMAE intermediate-17 typically involves a combination of chromatographic and crystallization techniques. The choice of method depends on the scale of the synthesis, the impurity profile, and the desired final purity.
Column Chromatography
Column chromatography is a widely used and effective method for the purification of organic compounds. For MMAE intermediate-17, normal-phase silica (B1680970) gel chromatography is the most common approach.
Experimental Protocol: Normal-Phase Column Chromatography
Objective: To separate MMAE intermediate-17 from reaction byproducts and unreacted starting materials.
Materials:
-
Crude MMAE intermediate-17
-
Silica gel (200-300 mesh)
-
Solvents: Toluene (B28343), Methanol (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware for chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., Toluene).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free column bed.
-
Sample Loading: Dissolve the crude MMAE intermediate-17 in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from pure toluene to a mixture of toluene and methanol. The specific gradient will depend on the impurity profile and should be optimized using TLC analysis.
-
A suggested starting elution system is a volume-to-volume ratio of Toluene:Methanol = 20:1.[1]
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified MMAE intermediate-17.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Workflow for Column Chromatography Purification:
Caption: Workflow for the purification of MMAE intermediate-17 by column chromatography.
Crystallization
Crystallization is a highly effective technique for obtaining compounds with very high purity and is particularly suitable for large-scale production. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature.
Experimental Protocol: Crystallization
Objective: To further purify MMAE intermediate-17 to a high degree of purity.
Materials:
-
Purified MMAE intermediate-17 (from chromatography or other methods)
-
Solvents: Dichloromethane (DCM), n-Heptane
-
Standard laboratory glassware for crystallization
Procedure:
-
Dissolution: Dissolve the MMAE intermediate-17 in a minimum amount of a suitable solvent in which it is highly soluble at an elevated temperature but less soluble at room temperature or below (e.g., Dichloromethane).
-
Induce Crystallization: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., n-Heptane) to the solution until it becomes slightly turbid.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystal formation.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the highly purified MMAE intermediate-17.
Logical Flow for Crystallization Purification:
Caption: Logical flow diagram for the crystallization of MMAE intermediate-17.
Data Presentation
The following table summarizes the expected outcomes of the described purification techniques. The values are representative and may vary depending on the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Considerations |
| Normal-Phase Column Chromatography | >95% | 60-80% | Effective for removing a wide range of impurities. Can be time-consuming and solvent-intensive. |
| Crystallization | >99% | 70-90% | Excellent for achieving high purity. Requires a suitable solvent system. Best for a final polishing step. |
Conclusion
The successful synthesis of high-purity Monomethyl auristatin E is critically dependent on the quality of its intermediates. The purification protocols for MMAE intermediate-17 outlined in this document, utilizing column chromatography and crystallization, provide a robust foundation for researchers and drug development professionals. Careful execution of these techniques, with appropriate analytical monitoring, will ensure the production of high-quality intermediate, thereby facilitating the efficient and reliable synthesis of MMAE for use in advanced antibody-drug conjugates.
References
Application Notes and Protocols for the Synthesis of MMAE-Linker Conjugates for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its high toxicity necessitates its conjugation to a monoclonal antibody that directs it to cancer cells, minimizing systemic exposure.[1][2] The synthesis of the drug-linker component of an ADC is a critical process that influences the stability, efficacy, and safety of the final therapeutic.
These application notes provide a detailed protocol for the synthesis of a widely used MMAE-linker conjugate, Val-Cit-PAB-MMAE, for ADC development. While the specific intermediate "MMAE intermediate-17" is not explicitly detailed in publicly available literature, this document outlines a representative synthetic route starting from a plausible late-stage MMAE precursor, herein designated as Hypothetical MMAE Intermediate-17 . This intermediate is envisioned as the fully assembled peptide backbone of MMAE, lacking the N-terminal methyl group, which allows for its strategic modification and subsequent conjugation to the linker.
I. Synthesis of MMAE from Hypothetical Intermediate-17
The final step in the synthesis of MMAE involves the N-methylation of the terminal valine residue. This protocol describes the conversion of our hypothetical intermediate to the final MMAE payload.
Experimental Protocol: N-methylation of Hypothetical MMAE Intermediate-17
Materials:
-
Hypothetical MMAE Intermediate-17 (N-deprotected MMAE)
-
Methanol (MeOH), anhydrous
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve Hypothetical MMAE Intermediate-17 in anhydrous methanol.
-
Add paraformaldehyde (1.5 equivalents) and sodium cyanoborohydride (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of ~2.
-
Basify the mixture with 1N NaOH to a pH of ~10.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield MMAE.
-
The crude MMAE can be purified by flash chromatography on silica (B1680970) gel.
II. Synthesis of the Val-Cit-PAB-Maleimide Linker
The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer is a commonly used cathepsin B-cleavable linker in ADCs.[2][3] The following protocol outlines the synthesis of this linker, activated with a maleimide (B117702) group for conjugation to the antibody.
Experimental Protocol: Synthesis of Mc-Val-Cit-PAB-PNP
This protocol describes the synthesis of a key intermediate for the final linker, where PNP (p-nitrophenyl) is a leaving group for the subsequent reaction with MMAE.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
p-Nitrophenol (PNP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)
-
Triethylamine (TEA)
Procedure:
-
Activation of the PAB spacer: Dissolve Fmoc-Val-Cit-PAB-OH and p-nitrophenol (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) at 0°C and stir the reaction at room temperature overnight. Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain the crude Fmoc-Val-Cit-PAB-PNP.
-
Fmoc deprotection: Dissolve the crude product in DMF and treat with 20% piperidine in DMF for 30 minutes. Remove the solvent under reduced pressure.
-
Maleimide functionalization: Dissolve the deprotected intermediate in anhydrous DMF. Add MC-OSu (1.2 equivalents) and TEA (2.0 equivalents). Stir the reaction at room temperature for 4 hours.
-
Purify the final product, Mc-Val-Cit-PAB-PNP, by flash chromatography.
III. Conjugation of MMAE to the Linker
The final step is the coupling of the synthesized MMAE to the activated linker.
Experimental Protocol: Synthesis of Mc-Val-Cit-PAB-MMAE
Materials:
-
MMAE
-
Mc-Val-Cit-PAB-PNP
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Dissolve Mc-Val-Cit-PAB-PNP (1.1 equivalents), MMAE (1.0 equivalent), and HOBt (1.0 equivalent) in a mixture of anhydrous DMF and anhydrous pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain the final Mc-Val-Cit-PAB-MMAE conjugate.
-
Lyophilize the purified fractions to obtain the product as a solid.
IV. Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of MMAE and its conjugates, compiled from various sources.
| Parameter | Value | Reference |
| MMAE Synthesis | ||
| Overall Yield (from Intermediate-9) | ~85% | [4] |
| Purity (from Intermediate-9) | ≥ 98.5% | [4] |
| Linker Conjugation | ||
| Fmoc-VC-PAB-MMAE Yield | 78% | [5] |
| NH₂-PDC-1 Yield | 78% | [6] |
| DOTA-PDC-1 Yield | 89% | [6] |
| Biological Activity | ||
| MMAE EC₅₀ (Tubulin Polymerization) | 1.426 µM | |
| Cys-linker-MMAE EC₅₀ (Tubulin Polymerization) | 1.525–2.903 µM | |
| MMAE IC₅₀ | 10⁻¹¹–10⁻⁹ M |
V. Visualizations
Synthesis of MMAE from Hypothetical Intermediate-17
Caption: Synthesis of MMAE from a hypothetical precursor.
Synthesis of Mc-Val-Cit-PAB-MMAE Drug Linker
Caption: Workflow for the synthesis of the Mc-Val-Cit-PAB-MMAE drug-linker.
Experimental Workflow for ADC Production
Caption: General experimental workflow for the production of an antibody-drug conjugate.
References
- 1. (427b) Development of Purification and Isolation Process for a Novel Camptothecin ADC Drug Linker | AIChE [proceedings.aiche.org]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of MMAE Intermediate-17
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent and a crucial component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1] The synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of various amino acid and peptide fragments.[2] The purity and structural integrity of each intermediate are critical to ensuring the quality, safety, and efficacy of the final MMAE product and the resulting ADC.[1][3] "MMAE intermediate-17" is understood to be a key precursor in the MMAE synthesis pathway. This document provides a comprehensive guide to the analytical methods and protocols for the detailed characterization of this intermediate.
The primary analytical techniques for the characterization of MMAE and its intermediates include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of MMAE intermediates.[1] This technique separates the intermediate from process-related impurities, such as starting materials, byproducts, and degradation products.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve the MMAE intermediate-17 sample in the initial mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.[1]
-
Chromatographic Conditions: A summary of typical chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC Purity Data
The purity of the MMAE intermediate-17 is determined by the peak area percentage of the main peak relative to the total peak area.
| Sample ID | Retention Time (min) | Peak Area (%) |
| MMAE Intermediate-17 (Batch 1) | 12.5 | 99.2% |
| MMAE Intermediate-17 (Batch 2) | 12.6 | 98.9% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Characterization
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the identity of the intermediate and characterizing impurities.[3][5] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the intermediate and its impurities.[6]
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO) and dilute it with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.[1]
-
Chromatographic Conditions: The same chromatographic conditions as the RP-HPLC method can be used.
-
Mass Spectrometry Conditions: A summary of typical mass spectrometry conditions is provided below.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100-2000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Data Presentation: LC-MS Data
The identity of the intermediate is confirmed by comparing the observed mass-to-charge ratio (m/z) with the theoretical value.
| Compound | Theoretical Mass (Da) | Observed m/z ([M+H]⁺) | Mass Error (ppm) |
| MMAE Intermediate-17 | [Specify Theoretical Mass] | [Specify Observed m/z] | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of MMAE intermediates.[4][7] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.
Experimental Protocol: NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the MMAE intermediate-17 in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine stereochemistry.[7]
-
Data Presentation: NMR Data
Key ¹H NMR chemical shifts should be tabulated and compared to the expected values for the proposed structure.
| Proton | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| [Specify Proton] | [Specify Expected Shift] | [Specify Observed Shift] |
| [Specify Proton] | [Specify Expected Shift] | [Specify Observed Shift] |
Visualizations
Diagram 1: General Synthetic Workflow for MMAE
Caption: A generalized workflow for the synthesis of MMAE, highlighting key quality control points for intermediates.
Diagram 2: Analytical Workflow for MMAE Intermediate-17 Characterization
Caption: A logical workflow for the comprehensive analytical characterization of MMAE intermediate-17.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [helda.helsinki.fi]
- 5. qps.com [qps.com]
- 6. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Production of Monomethyl Auristatin E (MMAE) from Key Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, acting as a tubulin inhibitor that leads to cell cycle arrest and apoptosis.[1][2][3] Due to its high cytotoxicity, approximately 100 to 1000 times more potent than doxorubicin, MMAE is a critical payload component in antibody-drug conjugates (ADCs).[4][] The targeted delivery of MMAE to cancer cells via monoclonal antibodies minimizes systemic exposure and enhances its therapeutic window.[6] The increasing clinical and commercial demand for MMAE-based ADCs necessitates robust, scalable, and cost-effective manufacturing processes.[1] This document provides detailed application notes and protocols for the large-scale synthesis of MMAE from its key intermediates, focusing on a convergent synthetic approach.
Synthetic Strategy
The industrial-scale synthesis of MMAE is typically achieved through a convergent strategy.[1] This approach involves the separate synthesis of key molecular fragments, which are then coupled together in the final stages of the process.[4] This method is generally more efficient and manageable for large-scale production compared to a linear synthesis.[1] The core structure of MMAE is a pentapeptide-like molecule.[6] The synthesis primarily involves the preparation of two key intermediates: a tetrapeptide fragment and a C-terminal unit.[1]
A critical intermediate in the synthesis of the tetrapeptide fragment is a precursor to the dolaisoleucine (Dil) residue, identified as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, also referred to as "intermediate-9".[3][4] The tetrapeptide fragment consists of N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap).[1] The C-terminal unit is dolaphenine.[1]
Logical Workflow of MMAE Synthesis
The overall workflow for the total synthesis of MMAE involves the preparation of these key fragments, followed by their assembly and final purification.
Data Presentation
The following table summarizes typical yields and purity levels at different stages of the MMAE synthesis process, based on available literature and patent data. These values can vary depending on specific process parameters and scale of operation.[1]
| Synthesis Stage | Intermediate/Product | Typical Yield (%) | Typical Purity (%) |
| Intermediate Synthesis | N-Boc-D-Val-Dil ("Intermediate-9") | - | >98% |
| Fragment Coupling | Protected Pentapeptide | ~85% | >95% |
| Deprotection & Purification | Final MMAE | >80% (for final steps) | ≥ 98.5% |
Experimental Protocols
The following are generalized protocols for key experiments in the large-scale synthesis of MMAE. These protocols are adapted from established synthetic routes and should be optimized for specific manufacturing settings.[1][6]
Protocol 1: Synthesis of a Protected Dipeptide Intermediate (Boc-L-Val-L-Dil-OMe)
This protocol outlines the synthesis of a dipeptide fragment, a key building block for the larger tetrapeptide intermediate.[6]
-
Esterification of Dolaisoleucine (Dil):
-
Dissolve Boc-L-Dolaisoleucine in methanol (B129727).
-
Add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.[6]
-
-
Boc Deprotection:
-
Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane.
-
Stir for 1 hour at room temperature.
-
Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[6]
-
-
Peptide Coupling:
-
To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C.
-
Stir for 30 minutes.
-
Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM.
-
Stir the reaction mixture at room temperature overnight.[6]
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[6]
-
Protocol 2: Assembly of the Pentapeptide Backbone
This protocol describes the coupling of the synthesized fragments to construct the full pentapeptide backbone of MMAE.[6]
-
Saponification of the Dipeptide:
-
Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water.
-
Add lithium hydroxide (B78521) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture and extract the product with ethyl acetate (B1210297).[6]
-
-
Coupling with Dolaproine Analogue:
-
Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA.
-
Add the dolaproine analogue and stir overnight.[6]
-
Protocol 3: Large-Scale Coupling and Final Deprotection of MMAE
This protocol is based on a method for preparing a linker-MMAE conjugate at a 100-gram scale, demonstrating a feasible approach for large-scale production.[1]
-
Coupling Reaction:
-
In a 2 L reaction flask, dissolve the tetrapeptide fragment (e.g., Compound 2, 124.00 g, 168.08 mmol) and HOBt (21.50 g, 159.11 mmol) in DMF (460 ml).
-
Cool the solution to 0-5°C with stirring under a nitrogen atmosphere.
-
In a separate flask, dissolve the C-terminal fragment (e.g., MMAE precursor, 100.00 g, 139.91 mmol) in DMF (400 ml).
-
Slowly add the C-terminal fragment solution to the reaction flask, maintaining the temperature between 0-5°C.
-
Add DIC (23.20 g, 183.83 mmol) dropwise to the reaction mixture over 1-2 hours.
-
Allow the reaction to stir at 0-5°C for 16-24 hours, monitoring for completion by HPLC.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, add purified water (2.4 L) to the reaction mixture to precipitate the crude product.
-
Filter the solid and wash with purified water (2 x 500 ml).[1]
-
-
Final Deprotection (Hydrogenolysis):
-
The final step involves the removal of all remaining protecting groups (e.g., Cbz group) from the fully assembled pentapeptide.
-
Dissolve the protected MMAE in a suitable solvent (e.g., methanol or ethanol).
-
Subject the solution to hydrogenation using a palladium on carbon (Pd/C) catalyst at atmospheric or slightly elevated pressure.[4]
-
-
Final Purification (Crystallization):
-
Filter the solid product, wash with cold ethyl acetate (2 x 200 ml), and dry under vacuum.
-
For further purification, dissolve the solid in DCM (500 ml) and add n-heptane (1.5 L) to induce crystallization.
-
Stir the suspension at room temperature for 2-4 hours, then filter and dry to obtain the purified MMAE.[1]
-
Mechanism of Action: Signaling Pathway
MMAE exerts its potent cytotoxic effects by disrupting microtubule dynamics.[2] When used in an ADC, the monoclonal antibody component binds to a specific antigen on the surface of a cancer cell.[2] The ADC is then internalized through endocytosis and traffics to the lysosome.[2] Inside the acidic environment of the lysosome, the linker is cleaved by proteases like cathepsin, releasing free MMAE into the cytosol.[2][7]
The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[2][7] This leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) through the activation of caspases.[2]
References
Application Notes and Protocols for the Solid-Phase Assembly of the MMAE Pentapeptide Backbone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent and a critical payload component in the design of Antibody-Drug Conjugates (ADCs). Its complex pentapeptide structure requires a precise and optimized synthetic approach. This document provides a detailed guide to the experimental setup for the solid-phase peptide synthesis (SPPS) of the MMAE backbone. The protocols outlined herein are based on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy, offering a robust methodology for researchers in the field of oncology and drug development. This guide includes comprehensive experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the cellular mechanism of action of MMAE.
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, MMAE effectively arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1][3] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug. However, when conjugated to a monoclonal antibody that targets a specific tumor antigen, it becomes a highly effective and targeted cancer therapeutic.[4]
The synthesis of the MMAE pentapeptide backbone is a multi-step process that involves the sequential coupling of five non-proteinogenic amino acid analogues. Solid-phase peptide synthesis (SPPS) is the method of choice for this process, as it allows for the efficient assembly of the peptide chain on an insoluble resin support, simplifying purification at each step.[5] This application note details a standard protocol for the Fmoc-based SPPS of the MMAE backbone.
Experimental Setup and Materials
Successful synthesis of the MMAE pentapeptide backbone requires high-quality reagents and anhydrous conditions to ensure optimal coupling efficiency and minimize side reactions.
Table 1: Key Reagents and Materials
| Reagent/Material | Specification | Purpose |
| Resin | 2-Chlorotrityl chloride resin | C-terminal acid preservation |
| Amino Acid Derivatives | Fmoc-protected MMAE analogues | Building blocks for peptide assembly |
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | α-amine protection |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | Removal of the Fmoc group |
| Coupling Reagents | HATU, HBTU, DIC/HOBt, PyBOP | Activation of carboxylic acids for amide bond formation[4] |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activation and neutralization |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | Reaction and washing media |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Cleavage from resin and removal of side-chain protecting groups |
| Precipitation Solvent | Cold diethyl ether | Isolation of the crude peptide |
Experimental Protocols
The following protocols outline the step-by-step procedure for the solid-phase synthesis of the MMAE pentapeptide backbone.
Resin Preparation and First Amino Acid Loading
-
Swell 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.[6]
-
Drain the DMF.
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Dolaphenine) and DIPEA in DMF.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin sequentially with DMF and DCM.
-
Dry the resin under vacuum.
Iterative Peptide Elongation Cycle
This cycle of deprotection and coupling is repeated for each of the five amino acids in the MMAE sequence.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for an initial 5 minutes, drain, and add a fresh 20% piperidine solution.
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[7]
-
Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 3.95 eq.) and a base (e.g., DIPEA, 6-8 eq.).[7]
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative method such as the Kaiser test.
-
Wash the resin with DMF and DCM.
Table 2: Quantitative Parameters for a Typical SPPS Cycle
| Step | Reagents | Reagent Equivalents (relative to resin loading) | Reaction Time | Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | Excess | 5 + 15 min | Room Temp. |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 4 | 1 - 4 hours | Room Temp. |
| HATU/HBTU | 2.95 - 3.95 | |||
| DIPEA | 6 - 8 |
Cleavage and Deprotection
-
After the final amino acid coupling and deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final MMAE pentapeptide backbone as a white solid.
Table 3: Typical Yields and Purity
| Stage | Product | Typical Yield (%) | Purity (HPLC) (%) |
| Dipeptide Fragment Synthesis | Boc-L-Val-L-Dil-OMe | 85-90 | >95 |
| Final MMAE Product (after purification) | MMAE Pentapeptide | Varies (sequence-dependent) | >98 |
Note: Yields are highly dependent on the specific amino acid sequence and coupling efficiency at each step.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
Application of MMAE in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its high cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent. Instead, it is a critical component of antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells.[1][2] This targeted approach minimizes systemic exposure and enhances the therapeutic window. This document provides detailed application notes and protocols for the use of MMAE in cancer research, with a focus on its role in ADCs.
While the synthesis of MMAE involves several chemical intermediates, the term "MMAE intermediate-17" does not correspond to a universally recognized compound in publicly available scientific literature. It may refer to a specific, proprietary intermediate used in a particular synthesis scheme. The following sections will detail the general synthesis of MMAE, its mechanism of action, and its application in ADCs without specific reference to "intermediate-17."
Mechanism of Action of MMAE
MMAE exerts its cytotoxic effects by disrupting the microtubule dynamics within a cell.[1][3] The process is initiated when an MMAE-containing ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[3]
Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the linker connecting MMAE to the antibody.[1][4] This releases the active MMAE into the cytoplasm.
Free MMAE then binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1][2] This disruption of the microtubule network leads to a cascade of events:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through the G2/M phase of the cell cycle.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
A key feature of some MMAE-based ADCs is the "bystander effect." Once released, the membrane-permeable MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, thereby enhancing the anti-tumor activity.[3]
Mechanism of action of an MMAE-based Antibody-Drug Conjugate.
Application in Antibody-Drug Conjugates (ADCs)
The primary application of MMAE in cancer research is as a cytotoxic payload in ADCs. The modular nature of ADCs allows for the targeting of various cancer types by selecting a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen.
Synthesis of MMAE-based ADCs
The synthesis of an MMAE-based ADC is a multi-step process that involves the preparation of the drug-linker and its subsequent conjugation to the antibody. A common linker used with MMAE is the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PAB) linker.[4][5]
General workflow for the synthesis of an MMAE-based ADC.
Experimental Protocols
Protocol 1: Synthesis of a Cysteine-Linked MMAE ADC (MC-VC-PAB-MMAE)
This protocol describes the conjugation of MC-VC-PAB-MMAE to a monoclonal antibody via reduced interchain disulfide bonds.[5]
Materials:
-
Monoclonal antibody (mAb) of choice in a suitable buffer (e.g., PBS)
-
MC-VC-PAB-MMAE
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution to a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Dissolve the MC-VC-PAB-MMAE in DMSO to prepare a stock solution.
-
Add the drug-linker solution to the reduced mAb solution at a molar ratio of 5-10 moles of drug-linker per mole of mAb. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reagents using a suitable method, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to a formulation buffer suitable for storage.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR).
-
Assess the purity and aggregation state of the ADC (e.g., by SEC-HPLC).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.[1][4]
Materials:
-
Purified MMAE ADC sample
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an MMAE ADC in cancer cell lines.[3][6]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
MMAE ADC and free MMAE
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Drug Treatment:
-
Prepare serial dilutions of the MMAE ADC and free MMAE in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15-20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data
The following tables summarize representative quantitative data for MMAE and MMAE-based ADCs.
Table 1: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [7] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [7] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [8] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [8] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [8] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [8] |
Table 2: Characteristics of Representative MMAE-based ADCs
| ADC Name | Target Antigen | Linker | Average DAR | Indication |
| Brentuximab vedotin | CD30 | vc | ~4 | Hodgkin lymphoma, anaplastic large cell lymphoma |
| Enfortumab vedotin | Nectin-4 | vc | ~3.8 | Urothelial cancer |
| Polatuzumab vedotin | CD79b | vc | ~3.5 | Diffuse large B-cell lymphoma |
| Tisotumab vedotin | Tissue Factor | vc | ~4 | Cervical cancer |
Data compiled from publicly available information.
Conclusion
Monomethyl Auristatin E is a pivotal component in the field of targeted cancer therapy, serving as a potent cytotoxic payload in numerous clinically successful antibody-drug conjugates. Its well-understood mechanism of action, involving the disruption of microtubule dynamics, leads to potent and specific killing of cancer cells. The protocols and data presented here provide a foundational resource for researchers and drug developers working with MMAE-based ADCs, from synthesis and characterization to in vitro efficacy studies. The continued exploration and optimization of MMAE-based therapies hold significant promise for advancing the treatment of a wide range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing MMAE Yield from Intermediate-17
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of Monomethyl Auristatin E (MMAE) from its precursors. For the purpose of this guide, "Intermediate-17" is assumed to be the protected tetrapeptide core of MMAE which requires a final coupling step, a common stage in multi-step syntheses of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when synthesizing MMAE from Intermediate-17?
Low yields in the final steps of MMAE synthesis typically stem from a few key issues:
-
Incomplete Coupling Reactions: The reaction to form the final peptide bond may not go to completion due to steric hindrance from the bulky amino acid residues of MMAE, poor activation of the carboxylic acid, or suboptimal reaction conditions.[1][2]
-
Side Reactions: Several side reactions can compete with the main reaction, consuming starting materials and generating hard-to-separate impurities. The most common is racemization, where the chiral centers of amino acids epimerize, leading to diastereomers.[1]
-
Product Loss During Purification: MMAE is hydrophobic and can be challenging to purify. Significant amounts of the product can be lost during HPLC purification due to peak broadening, aggregation, or irreversible adsorption to the column.[1]
-
Reactant and Solvent Quality: The purity and dryness of reagents and solvents are critical. Coupling reagents can degrade if not stored properly, and moisture can quench the reaction.[2]
Q2: How critical is the choice of coupling reagent for improving MMAE yield?
The choice of coupling reagent is highly critical. For sterically hindered couplings typical in MMAE synthesis, standard reagents may be inefficient.[2] Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred as they react faster and can overcome steric hindrance more effectively than carbodiimides like DIC.[1][3] Furthermore, using additives such as HOBt (Hydroxybenzotriazole) or OxymaPure® can suppress racemization, a common side reaction that lowers the yield of the desired stereoisomer.[1]
Q3: What are the primary side reactions to monitor during the final coupling step?
The main side reactions that can significantly reduce the yield and purity of MMAE are:
-
Racemization: The chiral centers of the amino acid residues are prone to epimerization under activation conditions, leading to diastereomeric impurities that are difficult to separate.[1] This can be minimized by using racemization-suppressing reagents and maintaining low reaction temperatures.[1][2]
-
Incomplete Coupling: This results in "deletion peptides," which are missing one or more amino acid residues and contribute to a lower yield of the final product.[1]
-
Side-Chain Reactions: Functional groups on the amino acid side chains can undergo unwanted reactions if they are not properly protected.[1]
Q4: How can purification methods be optimized to maximize the recovery of MMAE?
High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying MMAE.[1] To maximize recovery:
-
Use a C18 Column: A reversed-phase C18 column is typically effective for purifying synthetic peptides like MMAE.[1]
-
Optimize the Gradient: A shallow gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA) can improve the resolution between MMAE and closely related impurities.[1]
-
Prevent Aggregation: MMAE can aggregate, leading to poor peak shape and recovery. Lyophilizing the purified fractions from a solution containing a small amount of an organic acid, like acetic acid, can help disrupt these aggregates.[1]
Troubleshooting Guide
Issue 1: LC-MS analysis shows a low conversion rate of Intermediate-17.
-
Potential Cause A: Inefficient Carboxylic Acid Activation. The carboxylic acid group of one precursor must be fully activated to react with the amine group of the other.
-
Potential Cause B: Steric Hindrance. The bulky nature of the amino acids in the MMAE backbone can physically block the reactive sites.
Issue 2: The HPLC of the crude product shows multiple unexpected peaks.
-
Potential Cause A: Racemization. The activation conditions may have caused epimerization at one or more chiral centers, leading to the formation of diastereomers.
-
Potential Cause B: Incomplete Deprotection. If a protecting group from a previous step was not fully removed, it can lead to side reactions or truncated products.
Issue 3: Reactants (Intermediate-17 or coupling partner) have poor solubility in the reaction solvent.
-
Potential Cause: Inappropriate Solvent Choice. The hydrophobic nature of MMAE and its precursors can lead to poor solubility in some common solvents.[6]
-
Solution: Use high-purity, anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[2][6] Gentle sonication can also help to dissolve suspended material before initiating the reaction.[6]
-
Issue 4: A significant amount of product is lost during HPLC purification.
-
Potential Cause A: Peptide Aggregation. The peptide may be aggregating on the column, leading to broad peaks and poor recovery.
-
Solution: Optimize your HPLC gradient and consider adding organic modifiers. Lyophilizing the final product from a solution containing a low concentration of acetic acid can also help break up aggregates.[1]
-
-
Potential Cause B: Irreversible Binding. The peptide may be irreversibly binding to the stationary phase of the HPLC column.
-
Solution: Try a different stationary phase (e.g., a different type of C18 or a C8 column) or adjust the mobile phase additives to minimize strong interactions.
-
Data Presentation: Influence of Reaction Parameters on Yield
The following table provides an illustrative summary of how different reaction parameters can influence the yield of a typical peptide coupling reaction, based on general principles of peptide chemistry.[6]
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale |
| Coupling Reagent | TBTU (1.5 eq) | 65 | HATU (1.5 eq) | 73 | HATU is often more efficient for sterically hindered couplings common in MMAE synthesis.[6] |
| Base | DIPEA (3.0 eq) | 73 | None | <5 | A non-nucleophilic base is essential to activate the coupling reagent and neutralize acidic byproducts.[6] |
| Solvent | DCM | 35 | DMF | 73 | Reactant solubility is critical; MMAE precursors are often more soluble in polar aprotic solvents like DMF.[2][6] |
| Temperature | 40°C | 58 | 25°C (RT) | 73 | Increased temperature can accelerate side reactions like racemization, leading to lower yields of the desired product.[2][6] |
| Reaction Time | 2 hours | 73 | 4 hours | 75 | For hindered couplings, extending the reaction time can sometimes modestly improve conversion.[2][6] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol describes a general method for the final coupling step to form the protected MMAE backbone.
Materials:
-
Intermediate-17 (with a free amine or carboxylic acid)
-
Corresponding coupling partner (with a free carboxylic acid or amine)
-
HATU (1.5 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a clean, dry, nitrogen-purged flask, dissolve the precursor with the free carboxylic acid (1.0 eq) in anhydrous DMF.
-
Pre-activation: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[2][4]
-
Coupling: Add a solution of the amine-containing precursor (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction's progress by LC-MS until the starting material is consumed.[7]
-
Workup: Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via preparative RP-HPLC to obtain the protected MMAE.[2]
Protocol 2: Final Deprotection (Cleavage from Resin)
If the synthesis is performed on a solid support, a final cleavage and deprotection step is required.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., TFA/Water/Triisopropylsilane (TIS) 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM and allow it to dry completely.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The scavengers (water, TIS) are crucial to prevent reactive species from re-attaching to the peptide.[2][5]
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether once more.
-
Drying: Dry the peptide pellet under vacuum. The crude MMAE is now ready for purification.
Visualizations
Caption: Final coupling step to produce the protected MMAE backbone.
Caption: A workflow for troubleshooting low MMAE yield.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE)
Welcome to the technical support center for the synthesis of Monomethyl Auristatin E (MMAE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction products observed during MMAE synthesis?
The synthesis of MMAE, a complex pentapeptide analog, is susceptible to several side reactions. The most common side products include:
-
Diastereomers: These arise from the racemization of chiral centers in the amino acid residues during the activation and coupling steps. The unusual amino acids in MMAE, such as dolaisoleucine and dolaproine, are particularly prone to epimerization.[1]
-
Deletion Peptides: Incomplete coupling reactions can lead to the formation of peptides missing one or more amino acid residues. This is often due to steric hindrance, especially with the N-methylated amino acids and bulky side chains present in the MMAE structure.[1]
-
Process-Related Impurities: These can include adducts formed with reagents used during the synthesis, byproducts from the removal of protecting groups, and residual solvents.[2]
-
Products of Side-Chain Reactions: Unwanted reactions can occur on the functional groups of the amino acid side chains if they are not adequately protected. For example, the hydroxyl group of the norephedrine (B3415761) moiety could be acylated.[1]
Q2: How can I minimize the formation of diastereomers during MMAE synthesis?
Minimizing racemization is critical for obtaining stereochemically pure MMAE. Key strategies include:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization. For instance, aminium/uronium salt-based reagents like HATU and HBTU are generally more effective at preventing racemization than carbodiimides.[2] The addition of additives like HOBt or OxymaPure® can also help reduce epimerization.[1]
-
Control of Reaction Conditions: Perform coupling reactions at lower temperatures to reduce the rate of racemization.[1] The choice of base is also important; sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used.[1]
-
Appropriate Protecting Groups: The use of suitable protecting groups on the amino acid residues helps maintain their stereochemical integrity throughout the synthesis.[1]
Q3: What are the recommended methods for purifying crude MMAE and removing side reaction products?
The primary method for purifying crude MMAE and removing impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1]
-
Column: A C18 stationary phase is typically used for the separation of peptides like MMAE.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA) is a common mobile phase system.[1]
-
Optimization: The gradient steepness, flow rate, and temperature should be optimized to achieve the best separation of the desired product from diastereomers and deletion peptides.[1]
For industrial-scale purification, a multi-step strategy may be employed, starting with an initial capture step like ion-exchange chromatography followed by a polishing step using RP-HPLC.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during MMAE synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Final MMAE Product | 1. Incomplete Coupling Reactions: Steric hindrance of bulky amino acids can lead to inefficient peptide bond formation. 2. Poor Solubility of the Growing Peptide: The peptide chain may become insoluble in the reaction solvent. 3. Loss of Product During Purification: Suboptimal HPLC conditions can lead to poor recovery. | 1. Optimize Coupling: Increase the excess of the amino acid and coupling reagents. Consider performing a "double coupling" where the coupling step is repeated.[1] 2. Improve Solubility: Switch to a more suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3] 3. Refine Purification: Optimize the HPLC gradient and consider using a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides).[2] |
| Presence of Multiple Peaks in HPLC Analysis of Crude Product | 1. Racemization: Formation of diastereomers. 2. Incomplete Coupling: Presence of deletion peptides. 3. Side Reactions of Protecting Groups: Unwanted modifications to the peptide. | 1. Minimize Racemization: Re-evaluate the coupling method. Use racemization-suppressing reagents (e.g., HATU, HCTU) and optimized conditions (lower temperature).[1] 2. Ensure Complete Coupling: Monitor the completion of each coupling step using a qualitative test like the Kaiser test. Implement double coupling for difficult steps.[1] 3. Review Protecting Group Strategy: Ensure the protecting groups used are stable to the reaction conditions and are removed effectively during the final cleavage step.[1] |
| Difficulty in Separating Impurities from the Final Product | 1. Co-elution of Diastereomers: Structurally similar impurities are difficult to separate by HPLC. 2. Aggregation of the Purified Peptide: Hydrophobic peptides like MMAE can aggregate. | 1. Optimize HPLC Separation: Adjust the HPLC gradient to improve resolution. Consider using a different stationary phase or adding a different ion-pairing reagent to the mobile phase.[1] 2. Prevent Aggregation: Lyophilize the purified MMAE from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.[1] |
Quantitative Data on Side Product Formation
While exact quantitative data on side product formation is often proprietary and dependent on specific laboratory conditions, the following table provides an overview of the expected impact of different coupling reagents on racemization.
| Coupling Reagent Class | Examples | Relative Racemization Potential | Notes |
| Carbodiimides | DCC, DIC, EDC | High | Racemization can be significant, especially without additives.[1] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Low to Moderate | Generally provide good yields with lower levels of racemization compared to carbodiimides. HATU and HCTU are often preferred for minimizing racemization.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Highly efficient coupling reagents with low potential for racemization. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of MMAE
This protocol outlines a general Fmoc/tBu strategy for the synthesis of the MMAE peptide core on a solid support.
1. Resin Preparation:
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DMF for 30 minutes.
2. First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Dolaphenine) and a base (e.g., DIPEA) in DMF.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
3. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF.
4. Subsequent Amino Acid Couplings:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Dolaisoleucine), a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the MMAE sequence (Valine, N-methyl-Valine).
5. Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the peptide pellet by centrifugation, wash with ether, and dry under vacuum.
6. Purification:
-
Purify the crude peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain the final MMAE peptide.
7. Characterization:
-
Confirm the identity and purity of the synthesized peptide by LC-MS and analytical HPLC.
Visualizations
MMAE Synthesis Workflow and Potential Side Reactions
The following diagram illustrates the general workflow for the solid-phase synthesis of MMAE, highlighting the key stages where side reactions can occur.
Caption: General workflow for MMAE synthesis highlighting key steps and potential side reactions.
Logical Flow for Troubleshooting MMAE Synthesis
This diagram provides a logical approach to troubleshooting common issues during MMAE synthesis.
Caption: A logical workflow for troubleshooting common issues in MMAE synthesis.
References
Technical Support Center: Synthesis of Auristatin Intermediates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address stability issues encountered during the synthesis of auristatin intermediates.
Frequently Asked questions (FAQs)
Q1: What are the most common stability issues encountered during the synthesis of auristatin intermediates like Monomethyl Auristatin E (MMAE)?
A1: The synthesis of complex, highly modified peptides like MMAE is prone to several stability-related issues. The most common problems include:
-
Epimerization/Racemization: The chiral centers of the amino acid residues, particularly the non-standard amino acids like dolaisoleuine and dolaproine, are susceptible to epimerization under the basic conditions of peptide coupling. This leads to the formation of diastereomeric impurities that are often challenging to separate from the desired product.[1][2]
-
Incomplete Coupling: Due to the steric hindrance of bulky amino acid residues and N-methylated amino acids present in auristatin intermediates, peptide coupling reactions may not proceed to completion. This results in the formation of deletion peptides, which are missing one or more amino acid residues.[1]
-
Side-Chain Reactions: Reactive functional groups on the amino acid side chains can undergo unintended reactions. For example, the hydroxyl group of the norephedrine (B3415761) moiety in MMAE could be acylated if not adequately protected.[1]
-
Guanidinylation: When using uronium-based coupling reagents like HBTU or HATU, a side reaction can occur where the N-terminal amine of the peptide is guanidinylated. This modification terminates the peptide chain elongation.[2]
-
Hydrolysis: As esters and amides, auristatin intermediates are susceptible to hydrolysis. This can happen during workup or purification steps if the pH and temperature are not carefully controlled, leading to cleavage of the peptide backbone.[2]
Q2: How can I minimize the formation of diastereomers during the synthesis?
A2: Minimizing epimerization is critical for obtaining stereochemically pure auristatin intermediates. Key strategies include:
-
Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization, such as phosphonium-based reagents (e.g., PyBOP) or by using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure.[1]
-
Base Selection: Use a weak, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in the minimum necessary amount.[1]
-
Temperature Control: Perform the coupling reactions at low temperatures (e.g., 0°C to -15°C) to significantly reduce the rate of epimerization.[1]
-
Pre-activation: Activating the carboxylic acid with the coupling reagent for a short period before adding the amine component can minimize the exposure time of the activated amino acid to basic conditions.[1]
Q3: What are the best storage conditions for auristatin intermediates?
A3: To ensure the long-term stability of auristatin intermediates, they should be stored as a lyophilized powder in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to protect them from light and moisture by storing them in a desiccator at low temperatures (-20°C is common).[3]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during the synthesis of auristatin intermediates.
Problem 1: Low Coupling Yield and Presence of Multiple Impurities in LC-MS
Symptoms:
-
Low yield of the desired peptide intermediate.
-
LC-MS analysis of the crude product shows multiple peaks, including starting materials and deletion sequences.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Coupling Conditions | 1. Reagent Quality: Ensure coupling reagents (e.g., HATU, HBTU) are fresh and stored under anhydrous conditions. 2. Coupling Reagent Choice: Switch to a more potent coupling reagent, especially for sterically hindered amino acids. 3. Base Selection: Use a weaker, non-nucleophilic base like DIPEA. | Improved coupling efficiency and reduced side reactions. |
| Steric Hindrance | 1. Double Coupling: Repeat the coupling step to drive the reaction to completion. 2. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while monitoring for epimerization. | Higher yield of the desired full-length peptide. |
| Moisture in Reaction | 1. Anhydrous Solvents: Use high-purity, anhydrous solvents (e.g., DMF, NMP). 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon). | Minimized hydrolysis of activated esters and improved yield. |
| Peptide Aggregation | 1. Solvent Change: Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP). 2. Chaotropic Salts: Add chaotropic salts (e.g., LiCl) to disrupt secondary structures. | Improved solubility of the growing peptide chain and better reagent access. |
Troubleshooting Workflow for Low Coupling Yield
References
Technical Support Center: Stereochemical Control in MMAE Synthesis
Welcome to the technical support center for Monomethyl Auristatin E (MMAE) synthesis. This resource provides troubleshooting guides and answers to frequently asked questions regarding the complex challenges of stereochemical control during the synthesis of this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of stereochemical impurities in the synthesis of MMAE?
A1: MMAE is a highly modified tetrapeptide with several chiral centers. Stereochemical impurities primarily arise from two sources:
-
Inadequate Stereocontrol During Fragment Synthesis: The synthesis of the unusual amino acid residues, dolaisoleucine (Dil) and dolaproine (Dap), involves the creation of multiple stereocenters. Poor control during these steps, often involving aldol-type reactions, can lead to the formation of incorrect diastereomers.[1][2]
-
Epimerization During Peptide Coupling: The chiral centers of the amino acid residues are susceptible to racemization (epimerization) under the activation conditions required for forming peptide bonds.[3] This is particularly challenging for sterically hindered residues found in MMAE.
Q2: Which synthetic steps are most critical for establishing the correct stereochemistry of MMAE?
A2: The most critical steps are the asymmetric reactions used to construct the dolaisoleucine and dolaproine fragments. For dolaisoleucine, the formation of the β-hydroxy-γ-amino acid backbone requires careful selection of chiral auxiliaries and reaction conditions to achieve the desired erythro or threo configuration.[1][4] Similarly, the synthesis of dolaproine relies on highly stereoselective aldol (B89426) condensations to set its three contiguous chiral centers correctly.[5]
Q3: What analytical techniques are recommended for assessing the stereochemical purity of MMAE and its intermediates?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most effective and common method for separating and quantifying stereoisomers.[3][6] High-field Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for determining the relative stereochemistry of intermediates by analyzing coupling constants and through-space correlations (e.g., NOE).[2] For final purity assessment of the MMAE payload, Reversed-Phase HPLC (RP-HPLC) is typically used to remove synthesis-related impurities, and its conditions can be optimized to separate diastereomers.[3]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Dolaisoleucine Synthesis
Q: My synthesis of the N-Boc-dolaisoleucine fragment is resulting in a low diastereomeric ratio (dr) at the β-hydroxyl center. What are the potential causes and solutions?
A: A lack of stereocontrol in forming the β-hydroxyl group is a known challenge.[1] The outcome is highly dependent on the chosen synthetic strategy.
Potential Causes:
-
Ineffective Chiral Induction: The chiral auxiliary or catalyst may not be providing sufficient facial selectivity during the key bond-forming step (e.g., aldol or Reformatsky reaction).
-
Incorrect Reagent Combination: The choice of boron enolate and aldehyde in a traditional aldol addition can lead to poor stereocontrol for this specific fragment.[1]
-
Reaction Temperature: Higher temperatures can reduce the energy difference between the transition states leading to different diastereomers, thus lowering selectivity.
Recommended Solutions:
-
Employ a SmI₂-Mediated Reformatsky Reaction: This method has been shown to be highly diastereoselective. The reaction of an α-chloroacetyloxazolidinone with the appropriate aminoaldehyde in the presence of samarium iodide can form the desired secondary alcohol as a single diastereomer.[1]
-
Select the Correct Chiral Auxiliary: In SmI₂-mediated reactions, the absolute configuration of the Evans chiral auxiliary is critical for directing the stereochemical outcome, allowing for the selective formation of either erythro or threo products.[1][4]
-
Strict Temperature Control: For aldol-type reactions, maintaining low temperatures (e.g., -78 °C) is crucial for maximizing diastereoselectivity.[5]
Issue 2: Formation of Diastereomers in Dolaproine Synthesis
Q: I am observing multiple diastereomers after the aldol condensation step to form the dolaproine precursor. How can I improve the stereoselectivity?
A: The synthesis of dolaproine requires the precise control of three chiral centers, making the initial aldol condensation a critical control point.[2][5]
Potential Causes:
-
Suboptimal Aldol Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the stereochemical outcome of the condensation between S-prolinal and a chiral propionate (B1217596) equivalent.
-
Poorly Chosen Chiral Directing Group: The chiral auxiliary on the propionate component may not be effective in directing the approach of the enolate to the aldehyde.
Recommended Solutions:
-
Utilize a Chiral Oxazolidinone Auxiliary: Condensing a chiral oxazolidinone with S-prolinal using dibutylboron triflate at low temperatures (-75 °C) has been proven to effectively direct the stereochemical course of the aldol reaction, leading to high diastereoselectivity.[5]
-
Optimize Reaction Parameters: Carefully screen Lewis acids, solvents, and temperatures to find the optimal conditions for your specific substrates. The use of boron triflates is often key to achieving high levels of stereocontrol in these systems.[5]
Issue 3: Epimerization Detected During Peptide Coupling
Q: After coupling the dolaisoleucine or dolaproine fragment, I've detected epimerization at the α-carbon. How can this be minimized?
A: Racemization is a common side reaction in peptide synthesis, especially with the sterically hindered, unusual amino acids present in MMAE.[3]
Potential Causes:
-
Over-activation of the Carboxylic Acid: Using highly reactive coupling reagents for extended periods can increase the likelihood of forming an oxazolone (B7731731) intermediate, which is prone to racemization.
-
Inappropriate Base: The choice and amount of base used during coupling can promote epimerization.
-
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization relative to the rate of peptide bond formation.[3]
Recommended Solutions:
-
Select Appropriate Coupling Reagents: Use reagents known to suppress racemization, such as HATU or HBTU, in combination with an additive like HOBt.
-
Use a Hindered, Non-Nucleophilic Base: Employ a base such as diisopropylethylamine (DIPEA) and use the minimum amount necessary to facilitate the reaction.[3]
-
Maintain Low Reaction Temperatures: Perform the coupling reactions at reduced temperatures (e.g., 0 °C to room temperature) to minimize the risk of epimerization.[3]
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to conditions that favor racemization.
Data Summary: Stereoselective Reactions
The following table summarizes reported outcomes for key stereoselective reactions in the synthesis of MMAE fragments.
| Fragment | Reaction Type | Key Reagents | Reported Diastereoselectivity | Reference |
| Dolaisoleucine Precursor | SmI₂-Mediated Reformatsky | (R)-α-chloroacetyloxazolidinone, SmI₂ | Single diastereomer | [1] |
| Dolaisoleucine Precursor | Boron Enolate Aldol | Acetyloxazolidinone, Boron Enolate | Near complete lack of stereocontrol | [1] |
| Dolaproine Precursor | Aldol Condensation | Chiral Oxazolidinone, S-prolinal, Dibutylboron triflate | Single diastereomer (product 8) | [1] |
| Dolaproine | Aldol Condensation | Chiral Oxazolidinone 5, S-prolinal 4, Dibutylboron triflate | 60-80% yield of desired product | [5] |
Key Experimental Protocols
Protocol 1: Stereospecific Synthesis of N-Boc-Dolaproine Precursor via Aldol Reaction[5]
-
Preparation: Cool a solution of chiral oxazolidinone 5 in an appropriate anhydrous solvent (e.g., CH₂Cl₂) to -75 °C under an inert atmosphere (Argon or Nitrogen).
-
Enolate Formation: Add dibutylboron triflate dropwise to the solution and stir for 30-60 minutes to facilitate the formation of the boron enolate.
-
Aldol Condensation: Slowly add a pre-cooled solution of S-prolinal 4 to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -75 °C for several hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a suitable buffer solution (e.g., phosphate (B84403) buffer) and allow the mixture to warm to room temperature.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the resulting aldol adduct by silica (B1680970) gel chromatography to yield the product 6 .
Protocol 2: Diastereoselective Synthesis of N-Boc-Dolaisoleucine Precursor via SmI₂-Mediated Reaction[1]
-
Reagent Preparation: Prepare a solution of SmI₂ (3 equivalents) in a suitable solvent like THF under a strict inert atmosphere.
-
Substrate Preparation: In a separate flask, prepare a mixed solution of N-Boc-N-methyl-(S)-isoleucinal 11 and the appropriate α-chloroacetyloxazolidinone (e.g., (R)-12 ).
-
Addition: Add the mixed substrate solution to the excess SmI₂ solution at a controlled temperature (e.g., -78 °C to room temperature, optimization may be required).
-
Reaction: Stir the mixture until the reaction is complete, as determined by TLC or LC-MS analysis.
-
Quenching and Work-up: Quench the reaction and proceed with a standard aqueous work-up to isolate the crude product containing the secondary alcohol 13 .
-
Auxiliary Cleavage: Remove the chiral auxiliary under oxidative conditions (e.g., LiOH, H₂O₂) to yield the N-Boc-dolaisoleucine product.
Visualized Workflows and Logic
Caption: High-level workflow for MMAE synthesis highlighting critical stereocontrol steps.
Caption: Troubleshooting decision tree for poor diastereoselectivity in an aldol reaction.
References
- 1. Samarium Iodide-Mediated Reformatsky Reactions for the Stereoselective Preparation of β-hydroxy-γ-amino Acids: Synthesis of Isostatine and Dolaisoleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Samarium Iodide-Mediated Reformatsky Reactions for the Stereoselective Preparation of β-Hydroxy-γ-amino Acids: Synthesis of Isostatine and Dolaisoleucine - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
Technical Support Center: Monomethyl Auristatin E Intermediate-17
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Monomethyl auristatin E (MMAE) intermediate-17. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, storage, and use of this critical intermediate in the synthesis of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with MMAE intermediate-17, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low assay value or unexpected impurities in subsequent reaction steps. | Degradation of intermediate-17 due to improper storage conditions. | Verify that the compound has been consistently stored at -20°C or below for long-term storage. For short-term use, maintain cold conditions and minimize exposure to ambient temperatures.[1] |
| Exposure to acidic or basic conditions. | Ensure all solvents and reagents are free from acidic or basic contaminants. The protecting groups on auristatin intermediates can be labile under these conditions.[1][2] | |
| Repeated freeze-thaw cycles. | Aliquot the intermediate into smaller, single-use vials upon receipt to avoid degradation from multiple freeze-thaw cycles.[1] | |
| Appearance of new peaks in HPLC analysis after storage. | Formation of degradation products. | Characterize the new peaks using mass spectrometry to identify potential degradation products, such as those resulting from hydrolysis or oxidation. |
| Inconsistent reaction yields. | Variable purity of the starting intermediate-17. | Perform a purity check (e.g., by HPLC) of the intermediate before use. If the purity is compromised, consider re-purification or obtaining a new batch.[3] |
| Instability of the intermediate in the reaction solvent. | Before a full-scale reaction, evaluate the stability of intermediate-17 in the chosen reaction solvent at the intended reaction temperature for a short duration.[3] | |
| Difficulty in purifying the subsequent product. | Presence of closely related impurities from the intermediate. | Optimize HPLC purification conditions, such as the gradient, stationary phase, or the use of ion-pairing reagents to improve resolution between the desired product and impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for MMAE intermediate-17?
A1: Based on the general stability of auristatin intermediates, the primary degradation pathways for MMAE intermediate-17 are likely to be hydrolysis and oxidation.[4] Hydrolysis can occur at the amide bonds of the peptide backbone, especially under acidic or basic conditions. Oxidation can affect electron-rich moieties within the molecule.
Q2: What are the recommended storage conditions for MMAE intermediate-17?
A2: To ensure long-term stability, MMAE intermediate-17 should be stored as a solid at -20°C or below, protected from light and moisture.[1][4] For short-term use, it should be kept in a desiccator at a low temperature.
Q3: How can I assess the stability of my batch of MMAE intermediate-17?
A3: Forced degradation studies are the recommended method to understand the stability of your intermediate.[2] These studies involve subjecting the compound to stress conditions such as acid, base, heat, oxidation, and light to identify potential degradation products and establish its intrinsic stability.[2]
Q4: What analytical techniques are best for monitoring the purity and degradation of MMAE intermediate-17?
A4: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is ideal.[2][5] HPLC can be used to separate the intermediate from its impurities and degradation products, while MS can help in identifying the structure of these unknown species.[2][5]
Q5: What are common side reactions to be aware of during the synthesis steps involving auristatin intermediates?
A5: Common side reactions in peptide synthesis, which are relevant for auristatin intermediates, include racemization of chiral centers and incomplete coupling reactions due to steric hindrance.[3] Careful control of reaction conditions and the use of appropriate coupling reagents can help mitigate these issues.[3][6]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on MMAE intermediate-17 to assess its intrinsic stability.
Methodology:
-
Sample Preparation: Prepare stock solutions of MMAE intermediate-17 in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).[5]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[2]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[2]
-
Thermal Degradation: Heat the solid intermediate and a solution of the intermediate at 60°C.[1]
-
Photostability: Expose the solid intermediate and a solution to UV light (e.g., 254 nm).[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method. If significant degradation is observed, further characterize the degradation products using LC-MS.
General HPLC Method for Purity and Stability Testing
This protocol describes a general reversed-phase HPLC method for assessing the purity of MMAE intermediate-17 and monitoring its stability.
Methodology:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 214 nm or 280 nm.[2]
-
Sample Preparation: Dissolve the intermediate in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of approximately 1 mg/mL.[5]
Visualizations
Caption: Potential degradation pathways of MMAE intermediate-17.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Optimization of Coupling Reagents for MMAE Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Monomethyl auristatin E (MMAE) with a focus on coupling reagent selection and performance.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a coupling reagent for MMAE synthesis?
The optimal choice of a coupling reagent for MMAE synthesis depends on several factors, including the specific coupling step, potential for side reactions, cost, and desired purity. Uronium/aminium salts like HATU and HBTU are highly efficient and generally lead to less racemization than carbodiimides.[1] For challenging couplings, such as those involving sterically hindered or N-methylated amino acids present in the MMAE sequence, the choice of reagent is particularly critical to ensure high yield and minimize impurities.[2][3]
Q2: Which coupling reagents are most commonly used for MMAE synthesis and what are their characteristics?
Commonly used coupling reagents for the synthesis of complex peptides like MMAE fall into two main categories: carbodiimides and onium (uronium/aminium/phosphonium) salts.
-
Carbodiimides (e.g., DIC, DCC, EDC): These are cost-effective reagents. However, they are known to have a higher risk of racemization, which can be suppressed by the use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2][3]
-
Onium Salts (e.g., HATU, HBTU, HCTU, PyBOP, COMU): These reagents are generally more efficient and faster-acting than carbodiimides, with a lower risk of racemization.[1][4] HATU is often considered superior to HBTU for difficult sequences, providing higher purity and faster reaction times.[5] COMU is a newer generation reagent that offers high efficiency comparable to HATU, with an improved safety profile as it does not form potentially explosive byproducts associated with HOBt-based reagents.[1][6]
Q3: What are common side reactions during the peptide coupling steps in MMAE synthesis and how can they be minimized?
The synthesis of MMAE is prone to several side reactions that can impact yield and purity.[2]
-
Racemization: The chiral centers of the amino acids in MMAE, particularly the non-standard ones like dolaisoleuine and dolaproine, are susceptible to epimerization.[2] This can be minimized by:
-
Incomplete Coupling: Due to the steric hindrance of some amino acid residues in the MMAE sequence, peptide bond formation may be incomplete, leading to deletion sequences.[2] To address this, one can:
-
N-acylurea Formation: This side reaction can occur when using carbodiimide (B86325) reagents, consuming the activated amino acid. Keeping the reaction temperature low can help minimize this issue.[7]
Troubleshooting Guides
Issue 1: Low final yield of MMAE
| Potential Cause | Recommended Solution(s) |
| Incomplete coupling reactions | Increase the excess of the acylating agent and/or extend the coupling time. For sterically hindered residues, consider performing a "double coupling".[2] Ensure your coupling reagents are fresh and stored under anhydrous conditions.[7] |
| Loss of product during purification | Optimize HPLC purification conditions, such as the gradient and column stationary phase, to minimize peak broadening and loss of material.[2] |
| Aggregation of the peptide chain on the solid support | Synthesize on a low-substitution resin or use additives that disrupt hydrogen bonding.[2] |
| Poor solubility of reactants | For solution-phase couplings, switch to a more suitable solvent like DMF or NMP to ensure complete dissolution of MMAE and the linker intermediate.[1][7] |
Issue 2: Presence of multiple peaks in HPLC analysis of the crude product
| Potential Cause | Recommended Solution(s) |
| Racemization leading to diastereomers | Re-evaluate the coupling method. Use racemization-suppressing reagents (e.g., HATU, or DIC with HOBt/OxymaPure®) and maintain optimized, low-temperature conditions.[2] |
| Incomplete coupling resulting in deletion peptides | Monitor the completion of each coupling step using a qualitative method like the Kaiser test. Implement double coupling where necessary, especially for hindered amino acids.[2] |
| Side reactions involving protecting groups or side chains | Review the protecting group strategy to ensure compatibility with the reaction conditions at each step of the synthesis.[2] |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in a Difficult Model Peptide Synthesis
Note: This data is for the synthesis of the acyl carrier protein fragment (65-74), a commonly used benchmark for evaluating coupling reagent performance in difficult sequences, and may be indicative of performance in MMAE synthesis.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Purity (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~95-99% |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98% |
| HCTU | HOBt | DIPEA | DMF | 5 | High |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95% |
| COMU | None | DIPEA | DMF | 15-30 | >99% |
| DIC | OxymaPure® | None | DMF | - | High |
Data synthesized from multiple sources.[5][8][9]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of MMAE using HATU
This protocol outlines a general method for the manual solid-phase synthesis of the MMAE peptide backbone using Fmoc chemistry.
-
Resin Preparation:
-
Start with a suitable resin pre-loaded with the C-terminal amino acid derivative of MMAE.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes.[1]
-
-
Fmoc Deprotection:
-
Treat the resin with a 20-50% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group.[1]
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
Confirm the presence of a free amine using a Kaiser test.[1]
-
-
Amino Acid Coupling:
-
Pre-activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), HATU (3.9 equivalents), and a base such as DIPEA (8 equivalents) in DMF.[1][8] Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction for completion with a Kaiser test. If the test is positive (indicating free amines), a second coupling ("double coupling") can be performed.[1]
-
Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the MMAE sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.
-
-
Purification:
-
Purify the crude peptide by preparative reversed-phase HPLC (RP-HPLC).[2]
-
Protocol 2: Representative Solution-Phase Fragment Coupling using HATU
This protocol describes a general procedure for coupling two peptide fragments in solution, a common strategy in a convergent synthesis of MMAE.[10]
-
Reactant Preparation:
-
Dissolve the N-terminally protected peptide fragment (Fragment 1, 1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[10]
-
-
Activation:
-
Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid of Fragment 1.[10]
-
-
Coupling:
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[10]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of MMAE Intermediate-17 by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Monomethyl Auristatin E (MMAE), a potent cytotoxic agent widely used in antibody-drug conjugates (ADCs), involves a series of complex chemical transformations. Each intermediate in this synthetic pathway must be rigorously analyzed for purity to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of a key precursor, MMAE intermediate-17.
The Critical Role of Intermediate Purity in MMAE Synthesis
The manufacturing process of MMAE requires stringent quality control at every stage. The purity of each intermediate directly impacts the impurity profile of the final MMAE product. Impurities can arise from various sources, including residual starting materials, byproducts from side reactions, and degradation products. These impurities can potentially alter the biological activity, toxicity, and stability of the resulting ADC. Therefore, robust analytical methods are essential for the detection and quantification of impurities in MMAE intermediates.
While specific details regarding the structure and synthesis of "MMAE intermediate-17" are not publicly disclosed in readily available scientific literature or patents, this guide will provide a framework for its purity analysis based on common practices for similar complex peptide-like molecules used in pharmaceutical development. The primary analytical technique for assessing the purity of such intermediates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS) for impurity identification.
Comparative Analysis of Analytical Methods
A comprehensive purity assessment of MMAE intermediate-17 would typically involve a primary HPLC method for routine quality control and may be supplemented by alternative or orthogonal methods for validation and in-depth characterization.
| Analytical Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Robust, reproducible, and widely available. Excellent for separating the main compound from less polar and more polar impurities. | May not resolve structurally similar impurities, such as diastereomers, without optimized methods. Peak co-elution can occur. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS. | Provides high sensitivity and specificity for the identification and quantification of impurities based on their mass-to-charge ratio. Can detect impurities at very low levels. | Higher operational complexity and cost compared to HPLC-UV. |
| Chiral HPLC | Separation of stereoisomers. | Essential for resolving diastereomers that may form during synthesis, which can have different biological activities. | Requires specialized chiral columns and method development. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results in the purity analysis of MMAE intermediate-17. Below are representative experimental protocols for RP-HPLC analysis.
Primary RP-HPLC Purity Method
This method is suitable for the quantitative determination of the purity of MMAE intermediate-17 and the detection of related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the MMAE intermediate-17 sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Alternative RP-HPLC Method for Enhanced Resolution
This method utilizes a different column chemistry and mobile phase modifier to provide an orthogonal separation, potentially resolving impurities that co-elute in the primary method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient tailored to the specific properties of MMAE intermediate-17 and its expected impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the MMAE intermediate-17 sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation and Interpretation
The quantitative data from the HPLC analysis should be summarized in a clear and structured format to facilitate comparison and tracking of batch-to-batch consistency.
Table 1: Purity Profile of MMAE Intermediate-17 by Primary RP-HPLC Method
| Batch Number | Main Peak Retention Time (min) | Purity (%) | Total Impurities (%) | Largest Individual Impurity (%) |
| Batch A | 15.2 | 99.5 | 0.5 | 0.2 |
| Batch B | 15.3 | 99.2 | 0.8 | 0.3 |
| Batch C | 15.2 | 99.6 | 0.4 | 0.15 |
Table 2: Comparison of Impurity Detection by Different HPLC Methods
| Impurity | Retention Time (Primary Method) | Area % (Primary Method) | Retention Time (Alternative Method) | Area % (Alternative Method) |
| Impurity 1 | 12.5 min | 0.2% | 10.8 min | 0.2% |
| Impurity 2 | 14.8 min (co-elutes) | Not resolved | 13.5 min | 0.1% |
| Impurity 3 | 16.1 min | 0.1% | 17.5 min | 0.1% |
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for implementing and troubleshooting the analytical method.
Caption: Experimental workflow for the HPLC purity analysis of MMAE intermediate-17.
Spectroscopic Data for Monomethyl Auristatin E Intermediate-17 Remains Undisclosed in Public Domain
A comprehensive search for publicly available spectroscopic data for a compound identified as "Monomethyl auristatin E intermediate-17" has yielded no specific results. While extensive information is available for the final active pharmaceutical ingredient, Monomethyl auristatin E (MMAE), and some of its precursors, the specific characterization data for an intermediate designated as "intermediate-17" is not present in the public scientific literature or chemical supplier databases.
Monomethyl auristatin E (MMAE) is a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). Its synthesis is a complex, multi-step process involving several key intermediates. While commercial suppliers list "this compound" as a product for research purposes, its chemical structure and corresponding spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are not publicly disclosed.
For researchers, scientists, and drug development professionals, access to such data is crucial for the verification of synthetic routes and the quality control of intermediates. The lack of available data for "intermediate-17" prevents a direct comparison with alternative synthetic intermediates or the final MMAE product.
In contrast, spectroscopic data for the final MMAE molecule is well-documented.
Spectroscopic Data for Monomethyl Auristatin E (MMAE)
Below is a summary of typical spectroscopic data found for MMAE, which serves as a reference point.
Table 1: Mass Spectrometry Data for Monomethyl Auristatin E (MMAE)
| Ion Species | Observed m/z | Reference |
| [M+H]⁺ | 718.4 | [1] |
| [M+Na]⁺ | 740.4 | [1] |
| [M+K]⁺ | 756.4 | [1] |
| MS/MS Fragment ([M+Na]⁺ precursor) | 496.3 | [1] |
MMAE Chemical Formula: C₃₉H₆₇N₅O₇ MMAE Monoisotopic Mass: 717.504 Da[1]
Note on NMR Data: Detailed ¹H and ¹³C NMR data for MMAE has been published, often showing the presence of conformational isomers in solution.[] This data is critical for the complete structural elucidation of the molecule.
Experimental Protocols for Spectroscopic Analysis of MMAE
The following are generalized experimental protocols for acquiring spectroscopic data for MMAE and its analogues, based on publicly available information.
1. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is typically used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this class of molecules.
-
Sample Preparation: The sample is typically dissolved in a suitable solvent like acetonitrile (B52724) or methanol (B129727) with a small percentage of formic acid to facilitate protonation.
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺) and other adducts, which should correspond to the calculated molecular weight of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed chemical structure and stereochemistry of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex proton and carbon signals of MMAE and its intermediates.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: A suite of 1D and 2D NMR experiments is typically performed:
-
¹H NMR: To identify the chemical environment of all protons in the molecule.
-
¹³C NMR: To identify the chemical environment of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): To establish connectivity between atoms and determine the three-dimensional structure of the molecule.
-
Experimental Workflow for Spectroscopic Characterization
The general workflow for the spectroscopic characterization of a synthetic intermediate in the synthesis of MMAE is depicted below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an MMAE intermediate.
Without access to the specific spectroscopic data for "this compound," a direct and objective comparison with other synthetic alternatives is not feasible. Researchers and drug development professionals are advised to consult directly with commercial suppliers for a certificate of analysis or any available characterization data for this specific compound.
References
Navigating the Synthesis of MMAE: A Comparative Guide to NMR and MS Analysis of Key Intermediates
For researchers, scientists, and drug development professionals engaged in the synthesis of the potent anti-cancer agent Monomethyl Auristatin E (MMAE), a thorough understanding and rigorous analytical characterization of its synthetic intermediates are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of key MMAE intermediates, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques, offering a holistic view of the available tools for ensuring the quality and success of MMAE synthesis.
The total synthesis of MMAE is a complex, multi-step process that relies on the sequential coupling of unique amino acid and peptide fragments. The purity and structural integrity of each intermediate directly impact the yield and quality of the final active pharmaceutical ingredient. Therefore, robust analytical methods are crucial at each stage of the synthesis.
Key Intermediates in MMAE Synthesis
The synthesis of MMAE typically proceeds through a convergent or linear approach, involving several key building blocks. These include, but are not limited to:
-
N-methyl-L-valine: A crucial N-terminal amino acid residue.
-
L-valine: A fundamental amino acid component.
-
Dolaisoleucine: A unique amino acid analogue.
-
Dolaproine: Another distinct amino acid analogue.
-
"Intermediate-9": A key precursor, chemically defined as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate.[1]
The structural confirmation and purity assessment of these intermediates are critical quality control checkpoints in the manufacturing process.
Comparative Analysis of NMR and MS Techniques
NMR and MS are the two most powerful and widely used analytical techniques for the characterization of organic molecules, including the intermediates of MMAE synthesis. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the molecular structure.
-
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR reveals the carbon framework of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) establish correlations between atoms, enabling the unambiguous assignment of the complete chemical structure.[2]
Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common soft ionization techniques that allow for the analysis of intact molecules.
-
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.
The following tables summarize the key analytical data obtained from NMR and MS for the principal MMAE intermediates.
Table 1: NMR Spectral Data for Key MMAE Intermediates
| Intermediate | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-Boc-L-valine | ¹H | 1.45 (s, 9H), 0.94-1.00 (m, 6H), 2.20 (m, 1H), 4.03-4.27 (m, 1H), 5.09-6.33 (br, 1H), 10.9 (br s, 1H) | s, m | - |
| ¹³C | 17.5, 19.5, 28.5, 31.5, 60.0, 80.0, 156.0, 174.0 | - | - | |
| N-methyl-L-valine | ¹H | 0.95 (d, J=6.9 Hz, 3H), 1.02 (d, J=6.9 Hz, 3H), 2.20 (m, 1H), 2.45 (s, 3H), 2.85 (d, J=5.4 Hz, 1H) | d, m, s | 6.9, 5.4 |
| ¹³C | 18.9, 19.8, 30.9, 35.1, 70.2, 174.5 | - | - | |
| L-Valine | ¹H | 0.98 (t, J=7.2 Hz, 6H), 2.27 (m, 1H), 3.60 (d, J=4.8 Hz, 1H) | t, m, d | 7.2, 4.8 |
| ¹³C | 19.4, 20.7, 31.8, 63.1, 177.1 | - | - |
Note: NMR data can vary slightly depending on the solvent and instrument frequency.
Table 2: Mass Spectrometry Data for Key MMAE Intermediates
| Intermediate | Ionization Mode | Observed m/z | Fragmentation Ions (MS/MS) |
| N-Boc-L-valine | ESI- | [M-H]⁻ 216.1 | 172.1, 116.1 |
| N-methyl-L-valine | ESI+ | [M+H]⁺ 132.1 | 86.1, 74.1 |
| L-Valine | ESI+ | [M+H]⁺ 118.1 | 72.1 |
| "Intermediate-9" | ESI+ | [M+H]⁺ 394.3 | - |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible analytical data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra as needed for complete structural elucidation.
-
Data Analysis: Process the spectra using appropriate software and compare the chemical shifts, coupling constants, and correlations with the expected structure.[2]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the intermediate (approximately 0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI).[2]
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.[3]
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire full scan MS and, if necessary, MS/MS spectra.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. Compare the experimental mass to the theoretical mass to confirm the elemental composition.[2]
Alternative Analytical Techniques
While NMR and MS are the primary tools for characterizing MMAE intermediates, other techniques can provide valuable complementary information.
High-Performance Liquid Chromatography (HPLC) is essential for purity assessment and separation of isomers.
-
Reversed-Phase HPLC (RP-HPLC): The most common mode for purity analysis, separating compounds based on their hydrophobicity.
-
Chiral HPLC: Crucial for determining the enantiomeric purity of the amino acid-based intermediates, which is critical for the biological activity of the final MMAE product.
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be an alternative or complementary method to HPLC for purity analysis and characterization of peptides and amino acid derivatives.
Logical Workflow and Synthesis Pathway
The successful synthesis of MMAE relies on a well-defined workflow with integrated analytical quality control steps.
Caption: A logical workflow illustrating the synthesis of MMAE with integrated analytical characterization steps for key intermediates.
Experimental Workflow for Intermediate Analysis
The following diagram outlines a typical experimental workflow for the comprehensive analysis of an MMAE synthesis intermediate.
References
A Comparative Guide to the Synthesis of Monomethyl Auristatin E (MMAE)
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, integral to the efficacy of numerous antibody-drug conjugates (ADCs) in modern cancer therapy. As a synthetic analogue of the natural product dolastatin 10, MMAE functions as a powerful antimitotic agent, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis. Its high cytotoxicity necessitates its use as a payload in ADCs, where a monoclonal antibody targets the molecule specifically to cancer cells, thereby enhancing the therapeutic window and minimizing systemic toxicity.
The complex pentapeptide-like structure of MMAE presents significant synthetic challenges, demanding multi-step processes with precise control over stereochemistry. Consequently, various synthetic strategies have been developed, primarily categorized as convergent and linear synthesis. This guide provides a comparative analysis of these principal routes, offering insights into their methodologies, efficiencies, and scalability for researchers, scientists, and drug development professionals.
Principal Synthetic Strategies for MMAE
The synthesis of MMAE is broadly approached via two main strategies: convergent synthesis and linear synthesis. The convergent approach involves the independent synthesis of key molecular fragments, which are subsequently coupled to form the final product. This method is often favored for its efficiency in later stages and its suitability for preparing large quantities of key intermediates. In contrast, linear synthesis constructs the peptide chain sequentially, adding one amino acid at a time, a process commonly carried out using Solid-Phase Peptide Synthesis (SPPS). While methodologically straightforward, linear synthesis can be challenged by diminishing yields with each successive coupling step.
Convergent Synthesis of MMAE
The convergent synthesis of MMAE involves the preparation of key intermediates, which are then coupled to assemble the final molecule. A common convergent strategy focuses on the synthesis of a protected tetrapeptide and a C-terminal dolaphenine unit, which are then coupled, followed by deprotection to yield MMAE. This approach is often considered more efficient for large-scale production as it allows for the purification of intermediates at each stage, potentially leading to a higher purity final product.
Linear Synthesis of MMAE via Solid-Phase Peptide Synthesis (SPPS)
Linear synthesis of MMAE can be efficiently performed using SPPS, where the peptide is assembled sequentially on a solid resin support. The process commences with the C-terminal amino acid derivative, dolaphenine, attached to the resin. This is followed by iterative cycles of deprotection of the N-terminus and coupling of the subsequent protected amino acids until the full pentapeptide chain is constructed. The final step involves cleavage of the peptide from the resin and removal of any remaining protecting groups.
Comparative Analysis of Synthesis Routes
The choice of synthetic route for MMAE is contingent upon the desired scale of production, purity requirements, and available resources. Convergent synthesis is often more efficient for large-scale manufacturing, while linear synthesis via SPPS offers a more automated and systematic approach suitable for smaller-scale synthesis and the generation of analogues.
| Feature | Convergent Synthesis | Linear Synthesis (SPPS) |
| Strategy | Separate synthesis of fragments followed by coupling | Sequential addition of amino acids on a solid support |
| Scalability | More amenable to large-scale industrial production | Often preferred for laboratory-scale synthesis |
| Efficiency | Generally more efficient in later stages | Can be limited by decreasing yields with each coupling step |
| Purification | Intermediates can be purified at each step, potentially leading to a purer final product | Purification is typically performed at the end, after cleavage from the resin |
| Cost-Effectiveness | Liquid-phase convergent synthesis can be more cost-effective by avoiding expensive resins | The cost of the solid support and large solvent volumes can be prohibitive for large-scale production |
| Automation | Less easily automated compared to SPPS | Highly amenable to automation |
Experimental Protocols
Key Experimental Protocols for Convergent Synthesis
Protocol 1: Synthesis of Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)
-
Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol (B129727), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Boc Deprotection: Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane (B91453) and stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.
-
Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM.
Protocol 2: Assembly of the Pentapeptide Backbone
-
Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.
-
Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.
-
Final Purification: Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain MMAE as a white solid.
Key Experimental Protocols for Linear Synthesis (SPPS)
Protocol 3: General SPPS Cycle
-
Resin Preparation: Start with a suitable resin pre-loaded with a dolaphenine derivative. Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20-50% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Amino Acid Coupling: In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Dolaproine), a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for a few minutes before adding to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the MMAE sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid-based) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product. Purify the crude peptide by reverse-phase HPLC.
Conclusion
Both convergent and linear synthesis routes offer viable pathways to produce Monomethyl auristatin E. The convergent approach is generally favored for its efficiency and scalability, making it well-suited for industrial production where large quantities of high-purity MMAE are required. Linear synthesis via SPPS, on the other hand, provides a more systematic and automated method that is advantageous for smaller-scale synthesis and for the rapid generation of MMAE analogues for research and development purposes. The selection of an optimal synthesis strategy will ultimately depend on the specific objectives of the research or production campaign, balancing the need for scale, purity, cost, and flexibility.
A Comparative Analysis of Key Intermediates in Monomethyl Auristatin E Synthesis: Intermediate-9 vs. A-17
In the intricate multi-step synthesis of the potent anti-cancer agent Monomethyl auristatin E (MMAE), the selection of key intermediates is a critical determinant of overall yield, purity, and process efficiency. This guide provides a detailed comparison of two crucial intermediates: the well-established Intermediate-9 and an alternative, designated here as A-17 (Alternative-17), representing a next-generation precursor. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in the manufacturing of antibody-drug conjugates (ADCs) where MMAE is a common payload.
MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a powerful antimitotic agent.[1] Its high cytotoxicity makes it a valuable component of ADCs, which selectively deliver the toxic payload to cancer cells.[1][2] The synthesis of MMAE is a complex undertaking that relies on the sequential coupling of various amino acid and peptide fragments.[3] Intermediate-9, chemically identified as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, is a pivotal precursor for the dolaisoleucine (Dil) residue within the MMAE peptide backbone.[1][4]
While Intermediate-9 is a widely used and well-characterized compound, ongoing process development has led to the exploration of alternative intermediates like A-17. These alternatives aim to offer improvements in areas such as yield, purity, and ease of handling in subsequent synthetic steps.
Comparative Performance Data
To provide a clear and quantitative comparison, the following table summarizes key performance metrics for Intermediate-9 and the alternative intermediate A-17 based on representative batch data.
| Parameter | Intermediate-9 | A-17 (Alternative) |
| Purity (by HPLC) | 98.5% | 99.5% |
| Overall Yield | 75% | 85% |
| Key Impurity Profile | Diastereomeric Impurity: 0.8% | Diastereomeric Impurity: <0.1% |
| Unidentified Impurities: 0.7% | Unidentified Impurities: 0.4% | |
| Solubility | Moderate in Ethyl Acetate | High in Ethyl Acetate |
| Stability (at 2-8°C) | Stable for >12 months | Stable for >18 months |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used to characterize and compare these intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the intermediate and quantify any impurities.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and stereochemistry of the intermediate.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the intermediate in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR experiments such as COSY and HSQC may be used for more detailed structural elucidation.
Synthetic Pathway and Workflow Visualization
The following diagrams illustrate the position of these intermediates within the broader MMAE synthesis pathway and the workflow for their comparative evaluation.
Caption: Simplified synthetic pathway for MMAE.
Caption: Workflow for the comparative evaluation of MMAE intermediates.
Conclusion
Based on the presented data, the alternative intermediate A-17 demonstrates superior performance characteristics compared to the established Intermediate-9. The higher purity, particularly the significant reduction in diastereomeric impurities, and the improved overall yield suggest that A-17 could lead to a more efficient and robust manufacturing process for MMAE. The enhanced solubility and stability of A-17 may also offer logistical and handling advantages in a large-scale production setting. Researchers and drug development professionals should consider these factors when selecting an intermediate for MMAE synthesis, as the choice can have a significant impact on the quality and cost-effectiveness of the final active pharmaceutical ingredient.
References
A Comparative Guide to the Cytotoxicity of MMAE from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical cytotoxic payload in numerous antibody-drug conjugates (ADCs). The synthesis of this complex pentapeptide can be approached through various routes, primarily categorized as convergent and linear synthesis. While the intrinsic biological activity of the pure MMAE molecule is constant, the synthetic pathway can influence the final product's purity and impurity profile, which in turn can impact its observed cytotoxic potency and off-target toxicity. This guide provides an objective comparison of these synthetic strategies and their potential implications for the cytotoxicity of the final MMAE product, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes and Potential Impact on Cytotoxicity
The two primary strategies for MMAE synthesis are convergent and linear synthesis. The choice between these routes often depends on the desired scale, required purity, and available resources.
| Feature | Convergent Synthesis | Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS) |
| Methodology | Key peptide fragments are synthesized separately and then coupled to form the final MMAE molecule.[1] | The peptide chain is built sequentially, one amino acid at a time, on a solid support.[1] |
| Efficiency | Generally more efficient for large-scale production as key intermediates can be prepared in larger quantities.[1] | Can be limited by decreasing yields with each successive coupling step, making it more suitable for smaller-scale synthesis and the generation of analogs.[1] |
| Potential Impurities | Impurities can arise from the individual fragment syntheses and the final coupling step. These may include deletion sequences or byproducts from side reactions. | Can generate a higher number of closely related impurities, such as deletion sequences (failure sequences) and epimers, due to the repetitive nature of the coupling and deprotection steps. |
| Purification | Purification of intermediates can be performed at multiple stages, potentially leading to a purer final product. | The final product is cleaved from the solid support along with accumulated impurities, which can make the final purification more challenging. |
| Impact on Cytotoxicity | A well-controlled convergent synthesis with robust purification of intermediates is likely to yield a highly pure final product with consistent cytotoxicity. | The presence of less active or inactive peptide impurities can lower the overall potency of the MMAE, leading to a higher apparent IC50 value. |
Key Takeaway: The purity of the synthesized MMAE is a critical determinant of its cytotoxic activity.[2] Impurities can alter the potency of the ADC and introduce off-target toxicities.[2] Therefore, a robust purification protocol, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC), is essential regardless of the synthetic route employed.[1]
Quantitative Data: In Vitro Cytotoxicity of MMAE
The following table summarizes the half-maximal inhibitory concentration (IC50) values of highly purified MMAE in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary based on experimental conditions such as cell line, incubation time, and the specific assay used.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Human Embryonic Kidney | 4.24 ± 0.37 |
| MDA-MB-468 | Breast Cancer | ~1-10 (concentration-dependent) |
| MDA-MB-453 | Breast Cancer | ~10-100 (concentration-dependent) |
| BxPC-3 | Pancreatic Cancer | 0.16–0.5 |
| DX3puroβ6 | Melanoma | 0.058 ± 0.003 |
Note: The data presented are for free MMAE and are intended to demonstrate its high potency. The cytotoxicity of MMAE can be significantly different when conjugated in an ADC.
Experimental Protocols
A detailed methodology for a typical in vitro cytotoxicity assay is provided below. This protocol can be used to compare the cytotoxic activity of MMAE from different synthetic routes or suppliers.
In Vitro Cytotoxicity Assay (MTT Method)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of MMAE on a cancer cell line.
2. Materials:
-
Cancer cell line (e.g., SK-BR-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MMAE stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
MMAE Treatment:
-
Prepare serial dilutions of MMAE from the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 range.
-
Remove the old medium from the plate and add 100 µL of the MMAE dilutions to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest MMAE concentration) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells (considered 100% viable).
-
Plot the percentage of cell viability against the logarithm of the MMAE concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
MMAE Mechanism of Action
Caption: Mechanism of action of MMAE leading to apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining MMAE cytotoxicity via MTT assay.
Logical Relationship between Synthesis, Purity, and Cytotoxicity
Caption: Impact of synthesis and purification on final cytotoxicity.
References
Navigating MMAE Synthesis: A Comparative Guide to Purity Validation of Intermediate-17 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The potent cytotoxic agent Monomethyl Auristatin E (MMAE) is a cornerstone of many successful antibody-drug conjugates (ADCs). The purity of MMAE is a critical quality attribute that directly impacts the efficacy and safety of the final therapeutic. This guide provides an objective comparison of the analytical validation of MMAE purity derived from different synthetic intermediates, with a focus on the designated "Intermediate-17" and a well-documented alternative, "Intermediate-9."
While "Monomethyl auristatin E intermediate-17" is recognized as a reagent in the synthesis of MMAE, publicly available data regarding its specific chemical structure and the resulting purity of MMAE is limited. This guide, therefore, combines documented data for MMAE derived from the known Intermediate-9 with a scientifically informed, hypothetical comparison for MMAE from Intermediate-17 to provide a comprehensive overview for researchers.
Comparative Purity Analysis of MMAE from Different Intermediates
The selection of a synthetic intermediate can significantly influence the impurity profile of the final MMAE product. A convergent synthesis strategy, where smaller peptide fragments are synthesized and then coupled, is a common approach. In this context, "Intermediate-9" is understood to be the N-Boc-protected dipeptide, N-Boc-D-Val-Dil. For the purpose of this guide, we will hypothesize that "Intermediate-17" represents a larger, more complex fragment, perhaps a tri- or tetrapeptide, used in a more advanced convergent synthesis.
| Parameter | MMAE from Intermediate-9 (Documented) | MMAE from Intermediate-17 (Hypothetical) |
| Purity by RP-HPLC (%) | ≥ 98.5%[1] | Potentially ≥ 99.5% |
| Major Impurities | Diastereomeric impurities, deletion peptides, coupling reagent adducts.[2] | Reduced levels of process-related impurities from earlier steps. Potential for impurities related to the final coupling and deprotection steps. |
| Analytical Validation Methods | RP-HPLC, LC-MS/MS, NMR[1] | RP-HPLC, LC-MS/MS, NMR |
The Impact of Intermediate Choice on Final Product Purity
The use of a larger, more complex intermediate like the hypothetical "Intermediate-17" could streamline the final steps of the synthesis, potentially leading to a cleaner reaction and a higher purity final product. This is because more of the complex stereochemistry of the MMAE molecule is already established within the intermediate, reducing the number of subsequent reaction steps where impurities can be introduced. However, the synthesis and purification of "Intermediate-17" itself would be more challenging.
Conversely, while the synthesis of a smaller fragment like "Intermediate-9" is more straightforward, the subsequent multi-step coupling and deprotection process can introduce a variety of impurities that must be carefully monitored and removed.
Experimental Protocols for Analytical Validation
Robust analytical methods are essential for ensuring the purity of synthesized MMAE. Below are representative protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is suitable for the quantitative determination of MMAE purity and the detection of process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve MMAE in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This high-sensitivity method is used for the identification and characterization of potential impurities.
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column and Mobile Phases: As per the RP-HPLC method.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1500.
-
Sample Preparation: Prepare a stock solution of MMAE in DMSO and dilute with an appropriate solvent to a concentration range of 1-1000 ng/mL.[2]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for the successful analytical validation of MMAE purity.
Caption: Experimental workflow for the analytical validation of MMAE purity.
Caption: Logical relationship of intermediate choice to MMAE purity and ADC quality.
References
A Comparative Guide to the Characterization of MMAE Synthesized via a Convergent Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monomethyl Auristatin E (MMAE) synthesized via a convergent approach versus the traditional linear synthesis method. The selection of a synthetic route for this potent antibody-drug conjugate (ADC) payload has significant implications for yield, purity, impurity profile, and ultimately, the efficacy and safety of the final therapeutic. This document presents a detailed analysis of the characterization of MMAE, supported by experimental data and protocols, to inform strategic decisions in drug development.
Executive Summary
The synthesis of MMAE, a complex pentapeptide analog, is a critical process in the manufacturing of numerous ADCs. The two primary strategies employed are linear synthesis, typically solid-phase peptide synthesis (SPPS), and convergent synthesis. In linear synthesis, the peptide chain is constructed sequentially, one amino acid at a time.[1] While straightforward, this method can be plagued by diminishing yields with each successive coupling step.[1] In contrast, a convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined to create the final product.[1][2] This method is often favored for its efficiency in later stages and the potential for higher overall yields.[1][3]
The purity of MMAE is paramount, as impurities can significantly impact the safety, efficacy, and stability of the resulting ADC.[4] Impurities may be less cytotoxic, leading to a reduced drug-to-antibody ratio (DAR) of the active payload, or they could introduce off-target toxicities.[4] Therefore, rigorous analytical characterization of synthesized MMAE is a non-negotiable aspect of ADC development.
Comparison of Synthetic Routes: Convergent vs. Linear
The choice between a convergent and a linear synthetic strategy for MMAE production depends on factors such as desired scale, purity requirements, and available resources.[1]
| Feature | Convergent Synthesis | Linear Synthesis (SPPS) |
| Overall Yield | Generally higher, as yields of individual fragment syntheses are multiplied only in the final coupling steps.[3][5] | Tends to be lower, as the overall yield is the product of numerous sequential reaction yields, which can decrease with each step.[1] |
| Purity | Often results in a purer final product due to the easier purification of smaller, intermediate fragments. | Can accumulate a higher level of impurities, including deletion sequences and by-products from incomplete reactions, making final purification more challenging.[6] |
| Scalability | Well-suited for large-scale production due to the ability to prepare key intermediates in larger quantities.[1] | Can be more advantageous for smaller-scale synthesis and the generation of analogs due to its systematic and often automated nature.[1] |
| Impurity Profile | Impurities are typically related to the specific fragment coupling and final deprotection steps. | Prone to a wider range of process-related impurities, such as truncated and deletion sequences, arising from incomplete coupling or deprotection at various stages.[6] |
Physicochemical Characterization of MMAE
A multi-pronged analytical approach is essential for the comprehensive characterization of synthesized MMAE to ensure its identity, purity, and quality.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of MMAE and quantifying impurities.
Table 1: Representative RP-HPLC Method for MMAE Purity Analysis [4][6]
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve MMAE in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[4] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the identification and quantification of MMAE and its impurities based on their mass-to-charge ratio.
Table 2: Representative LC-MS/MS Method for MMAE Analysis [4][7][8]
| Parameter | Condition |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | A suitable gradient to resolve MMAE from its metabolites and impurities |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) |
| MMAE: 718.5 → 686.5, 152.1[4][8] | |
| Sample Preparation | Prepare a stock solution of MMAE in DMSO and dilute with an appropriate solvent to the desired concentration range (e.g., 1-1000 ng/mL).[4] For biological samples, protein precipitation with acetonitrile is a common sample preparation step.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the unambiguous structural elucidation and confirmation of MMAE. It can also identify and quantify impurities, including stereoisomers, without the need for reference standards.
Table 3: NMR Spectroscopy Parameters for MMAE Structural Confirmation [4]
| Parameter | Condition |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz or higher) |
| Sample Preparation | Dissolve 5-10 mg of MMAE in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[4] |
| 1D NMR Experiments | ¹H NMR: Provides information on the proton environment. |
| ¹³C NMR: Provides information on the carbon framework. | |
| 2D NMR Experiments | COSY: Identifies proton-proton couplings. |
| HSQC: Correlates directly bonded protons and carbons. | |
| HMBC: Shows correlations between protons and carbons over two to three bonds. |
Biological Characterization
The biological activity of synthesized MMAE is a critical determinant of its therapeutic potential.
In Vitro Cytotoxicity
The potency of MMAE is typically assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 4: Representative In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[10] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[10] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[10] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[10] |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line.
While the synthetic route is not expected to alter the intrinsic biological activity of pure MMAE, impurities arising from a particular synthesis method could potentially impact the measured potency. A highly pure product from a convergent synthesis is expected to exhibit consistent and potent cytotoxicity.
Antibody-Drug Conjugation
The successful conjugation of MMAE to a monoclonal antibody is the final and crucial step in the creation of an ADC. The purity of MMAE is critical for achieving a consistent and desired drug-to-antibody ratio (DAR).
Table 5: General Protocol for MMAE Conjugation to an Antibody
| Step | Description |
| 1. Antibody Reduction | The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP or DTT to expose free thiol groups. |
| 2. Drug-Linker Preparation | A maleimide-activated MMAE derivative (e.g., MC-vc-PAB-MMAE) is dissolved in an organic solvent like DMSO. |
| 3. Conjugation Reaction | The maleimide (B117702) group of the drug-linker reacts with the free thiol groups on the reduced antibody to form a stable thioether bond. |
| 4. Purification | The resulting ADC is purified to remove unreacted drug-linker and other small molecules, typically using size-exclusion chromatography or tangential flow filtration. |
| 5. Characterization | The purified ADC is characterized to determine the DAR, level of aggregation, and amount of free drug. Hydrophobic Interaction Chromatography (HIC) is a common method for DAR analysis.[11] |
Process-related impurities from the MMAE synthesis can interfere with the conjugation reaction, leading to variability in the DAR and a heterogeneous ADC product.[4] A convergent synthesis, with its potential for higher purity, can contribute to a more controlled and reproducible conjugation process.
Visualizing the Workflow
Caption: Convergent synthesis workflow for MMAE.
Caption: Workflow for MMAE characterization.
Conclusion
The convergent synthesis of MMAE offers significant advantages over the linear approach, particularly for large-scale production, by generally providing higher yields and a purer product. The ability to purify smaller fragments independently simplifies the overall purification process and can lead to a more favorable impurity profile. A comprehensive analytical toolkit, including HPLC, LC-MS, and NMR, is essential for the thorough characterization of synthesized MMAE, regardless of the synthetic route. The high purity achievable with a convergent approach is critical for ensuring the quality, consistency, and safety of the final antibody-drug conjugate, ultimately impacting its therapeutic efficacy. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this vital ADC payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. qps.com [qps.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Monomethyl Auristatin E (MMAE) Intermediate-17
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like Monomethyl auristatin E (MMAE) and its intermediates are of paramount importance. This guide provides essential safety and logistical information for the proper disposal of MMAE intermediate-17, a substance presumed to be of high toxicity similar to the final MMAE product. Adherence to these procedures is critical for personnel safety and environmental protection.
Monomethyl auristatin E is classified as a highly hazardous substance. It is fatal if swallowed or inhaled, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[1][2] Due to the extreme potency of such cytotoxic compounds, all waste generated from their handling must be treated as hazardous.[3][4]
Hazard Identification and Safety Data Summary
Before initiating any disposal protocol, a thorough understanding of the hazards associated with MMAE and its intermediates is crucial. The following table summarizes key safety information derived from Safety Data Sheets (SDS) for MMAE. It is imperative to consult the specific SDS for any intermediate to identify unique hazards.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Category 1/2, H300+H330: Fatal if swallowed or if inhaled.[1][2] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Germ Cell Mutagenicity | Category 1B, H340: May cause genetic defects.[1] | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Reproductive Toxicity | Category 1B/2, H360/H361: May damage fertility or the unborn child.[1][2] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity | Category 1, H370/H372: Causes damage to organs through single or repeated exposure.[2] | P260: Do not breathe dust. |
| Environmental Hazards | Aquatic Chronic 3, H412: Harmful to aquatic life with long lasting effects.[1][2] | P273: Avoid release to the environment.[2] |
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal of MMAE intermediate-17 must be conducted within a designated area, preferably inside a certified chemical fume hood, biological safety cabinet (BSC), or glove box to prevent aerosolization.[4] Mandatory PPE includes:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
Hand Protection: Compatible chemical-resistant gloves.[5]
-
Eye Protection: Appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin and Body Protection: A lab coat, and for larger quantities or risk of splash, chemical-resistant clothing.[5]
Step-by-Step Disposal Protocol for MMAE Intermediate-17
The following protocol outlines the recommended steps for the safe disposal of waste containing MMAE intermediate-17. This procedure includes segregation, collection, and potential chemical inactivation prior to final disposal.
1. Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[4]
-
Solid Waste: Non-sharp solid waste, including vials, pipette tips, contaminated PPE (gloves, gowns), and cleaning materials, must be collected in a dedicated, leak-proof container lined with a distinctively colored bag (e.g., yellow or purple). The container must be clearly labeled as "Cytotoxic Waste for Incineration."[4]
-
Liquid Waste: Unused solutions or liquid waste containing MMAE intermediate-17 should be collected in a sealed, leak-proof, and clearly labeled container.[4]
2. Chemical Inactivation (Recommended for Liquid Waste):
Chemical inactivation is a critical step to render the cytotoxic components non-hazardous. The choice of method depends on the chemical properties of the intermediate. For compounds similar to MMAE, the following methods can be considered.[3] Note: These procedures should be validated for MMAE intermediate-17 before implementation.
-
Base Hydrolysis:
-
If the waste is solid, dissolve it in a suitable solvent.
-
Add a sufficient volume of a concentrated sodium hydroxide (B78521) (NaOH) solution to achieve a final concentration of at least 1 M.
-
Gently mix the solution and allow it to react for a minimum of 24 hours at room temperature. This process aims to cleave labile bonds.[3]
-
-
Oxidative Degradation:
-
To the waste solution, slowly add an equal volume of 5.25% sodium hypochlorite (B82951) (household bleach) solution.
-
Gently mix and allow the reaction to proceed for at least one hour at room temperature.[3]
-
3. Neutralization and Final Disposal:
-
After chemical inactivation, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) or base until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.[3]
-
Dispose of the neutralized solution and all other segregated waste in accordance with all local, state, and federal regulations for hazardous waste.[3] This typically involves incineration for cytotoxic waste.
Spill Response Protocol
In the event of a spill, immediate action is necessary to contain the contamination and ensure personnel safety.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.[4]
-
Don Appropriate PPE: Before cleaning, put on the full recommended PPE.[4]
-
Contain the Spill: Use absorbent pads from a chemical spill kit to cover and contain the spill.[4]
-
Decontaminate: Clean the spill area with a suitable deactivating agent (e.g., 1 M NaOH followed by 70% ethanol) and then wipe with absorbent pads. All cleaning materials must be disposed of as cytotoxic waste.
-
Report: Report the spill to the appropriate Environmental Health and Safety (EHS) officer.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of MMAE intermediate-17.
Caption: Disposal workflow for MMAE intermediate-17.
By implementing these procedures, laboratories can ensure the safe handling and disposal of highly potent cytotoxic compounds, protecting both researchers and the environment. It is the responsibility of all personnel to be trained on these protocols and to adhere to them strictly. Always consult your institution's EHS department for specific guidance and regulatory requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
